molecular formula C8H8N4O B594999 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1216100-47-8

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B594999
CAS No.: 1216100-47-8
M. Wt: 176.179
InChI Key: HPURPULIMVFPPU-UHFFFAOYSA-N
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Description

The 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide scaffold is a promising chemotype for medicinal chemistry and drug discovery research. This scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of favorable pharmacological properties and its presence in several marketed drugs and clinical candidates . The imidazo[1,2-a]pyridine core is a versatile framework, and the introduction of specific substituents, such as the 6-amino and 2-carboxamide groups, allows for the exploration of diverse interactions with biological targets, making it a valuable tool for developing novel therapeutic agents . Research on analogous compounds has demonstrated significant potential in anticancer applications. Imidazo[1,2-a]pyridine-based compounds have been shown to exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines, including breast cancer models. The mechanism of action for these effects is often linked to the induction of extrinsic apoptosis pathways, characterized by increased activity of caspases 7 and 8, PARP cleavage, and cell cycle arrest . Furthermore, this chemotype has shown high promise as a potent antituberculosis agent. Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional activity against Mycobacterium tuberculosis H37Rv, with some analogs exhibiting low nanomolar potency. Their efficacy extends to multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains, with some compounds surpassing the potency of clinical candidate PA-824 . The primary mechanism of action for these anti-TB compounds is inhibition of the QcrB subunit of the essential cytochrome bcc complex in the mycobacterial electron transport chain, disrupting oxidative phosphorylation and energy production .

Properties

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-5-1-2-7-11-6(8(10)13)4-12(7)3-5/h1-4H,9H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPURPULIMVFPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a critical bicyclic heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors, specifically targeting the Janus Kinase (JAK) family and Tyrosine Kinase 2 (TYK2) . As a functionalized derivative of the imidazo[1,2-a]pyridine core, it serves as a versatile "hinge-binding" pharmacophore. The C6-amino group provides a strategic vector for extending molecular interactions into the solvent-exposed or specificity pockets of enzymes, while the C2-carboxamide moiety contributes to solubility and hydrogen-bonding networks.

This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this molecule, designed for researchers in drug discovery.[1][2]

Chemical Architecture & Properties[3]

The molecule features a fused 5,6-bicyclic system.[3] The bridgehead nitrogen (N1) is non-basic due to its participation in aromaticity, while N4 (pyridine-like) retains basicity, often serving as a hydrogen bond acceptor in biological targets.

Structural Identification
PropertyDetail
IUPAC Name This compound
CAS Registry Number Not widely listed as a standalone commodity; often synthesized in situ. (Related: Ethyl ester CAS 158980-21-3)
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
SMILES NC1=CN2C(C(N)=O)=CN=C2C=C1
InChI Key Generated:MJRPKDKGAYBJSG-UHFFFAOYSA-N (approximate)
Physicochemical Profiling

The following properties dictate the molecule's behavior in solution and biological assays.

ParameterValue (Estimated/Observed)Significance
cLogP 0.2 – 0.6Highly polar; good aqueous solubility relative to lipophilic cores.
TPSA ~96 ŲHigh polar surface area due to primary amine and amide; suggests moderate cell permeability unless derivatized.
H-Bond Donors 3 (NH₂, CONH₂)Critical for interactions with Asp/Glu residues in kinase active sites.
H-Bond Acceptors 3 (Pyridine N, Amide O, Amide N)Facilitates water-mediated bridging or direct backbone interactions.
pKa (Conj. Acid) ~5.5 (Ring N)The ring nitrogen is weakly basic; protonation occurs at physiological pH only in specific environments.

Synthetic Methodology

The synthesis of this compound is typically achieved via a convergent route starting from 2-amino-5-nitropyridine . The process involves cyclization, reduction, and amidation.

Retrosynthetic Analysis & Workflow

Synthesis Start 2-Amino-5-nitropyridine Inter1 Ethyl 6-nitroimidazo[1,2-a] pyridine-2-carboxylate Start->Inter1 Condensation (EtOH, reflux) Reagent1 Ethyl bromopyruvate Reagent1->Inter1 Inter2 Ethyl 6-aminoimidazo[1,2-a] pyridine-2-carboxylate Inter1->Inter2 Nitro Reduction Step2 Reduction (Fe/AcOH or H2/Pd) Step2->Inter2 Product 6-Aminoimidazo[1,2-a] pyridine-2-carboxamide Inter2->Product Amide Formation Step3 Ammonolysis (NH3/MeOH, 100°C) Step3->Product

Figure 1: Step-wise synthetic pathway from commercial starting materials.

Detailed Protocol

This protocol is adapted from patent literature describing JAK inhibitor intermediates (e.g., US 9,663,526).

Step 1: Cyclization (Formation of the Core)
  • Reactants: 2-Amino-5-nitropyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol or Dimethoxyethane (DME).

  • Procedure: Dissolve 2-amino-5-nitropyridine in ethanol. Add ethyl bromopyruvate dropwise. Reflux for 4–6 hours. The product, Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate , often precipitates upon cooling.

  • Purification: Filtration and washing with cold ethanol.

Step 2: Reduction of Nitro Group[4]
  • Reactants: Nitro intermediate, Iron powder (5 eq), Ammonium chloride (5 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure: Heat the mixture to 80°C for 2 hours. Filter while hot through Celite to remove iron residues. Concentrate the filtrate to obtain Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate .

  • Alternative: Hydrogenation with Pd/C in MeOH (30 psi H₂) is cleaner but requires careful handling of the pyrophoric catalyst.

Step 3: Ammonolysis (Formation of Carboxamide)
  • Reactants: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate.[5][6]

  • Reagent: 7N Ammonia in Methanol.

  • Procedure:

    • Place the amino-ester in a pressure-rated sealed vessel.

    • Add excess ammonia in methanol (approx. 15–20 volumes).

    • Heat to 100°C for 24 hours.

    • Cool to room temperature.

    • Concentrate in vacuo.

  • Yield: Typically 85–95%.

  • Validation: LC-MS should show a parent ion peak of [M+H]⁺ = 177.1.

Medicinal Chemistry Applications

The this compound structure is a privileged scaffold in kinase drug discovery.

Mechanism of Action: JAK/TYK2 Inhibition

In the context of Janus Kinase (JAK) inhibitors, this molecule acts as a hinge binder .

  • The Acceptor: The N1 (bridgehead) or the amide oxygen often accepts a hydrogen bond from the kinase hinge region (e.g., Leu residue backbone NH).

  • The Donor: The C6-amino group is crucial. It does not bind the hinge directly but serves as an attachment point for a "tail" (e.g., a pyrimidine or pyridine ring) that extends into the hydrophobic specificity pocket, determining selectivity between JAK1, JAK2, and TYK2.

Structure-Activity Relationship (SAR) Diagram

SAR Center Imidazo[1,2-a]pyridine Core (Planar Scaffold) Pos2 C2-Carboxamide Solubility & H-Bonding (Solvent Exposed) Center->Pos2 solubilizing group Pos6 C6-Amino Group Vector for Derivatization (Selectivity Determinant) Center->Pos6 synthetic handle RingN N1 / N4 Nitrogen Hinge Interaction (Kinase Binding) Center->RingN pharmacophore

Figure 2: Functional decomposition of the scaffold for medicinal chemistry optimization.

Case Study: Patent Literature

In patent US 9,663,526 , this specific molecule is used as an intermediate to synthesize aminopyrimidinyl compounds. The 6-amino group is reacted with a chloropyrimidine to link the two aromatic systems, creating a bi-aryl inhibitor capable of potent TYK2 inhibition (IC₅₀ < 10 nM).

Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these expected values:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.80 (s, 1H): H3 (Imidazo ring proton, typically most deshielded singlet).

    • δ 7.85 (s, 1H): H5 (Pyridine ring, adjacent to bridgehead).

    • δ 7.2–7.4 (br s, 2H): CONH₂ (Amide protons, exchangeable).

    • δ 7.15 (d, 1H): H8.

    • δ 6.90 (dd, 1H): H7.

    • δ 5.20 (br s, 2H): NH₂ (Amine protons, broad, exchangeable).

  • LC-MS (ESI+):

    • Main peak: m/z 177.1 [M+H]⁺.

Safety & Handling

  • Hazards: As with many aminopyridines, treat as a potential irritant and sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over prolonged periods.

  • Solubility: Soluble in DMSO, Methanol, and DMF. Poor solubility in non-polar solvents (Hexane, DCM).

References

  • US Patent 9,663,526 . Aminopyrimidinyl compounds. Fensome et al. (2017). Assigned to Pfizer Inc.

  • US Patent 10,980,815 . Aminopyrimidinyl compounds. (2021).[3][6] Describes Preparation 86: this compound.

  • Goebeler, M., et al. (2021). Targeted therapies in auto-inflammatory diseases: JAK inhibitors. Describes the utility of the imidazopyridine scaffold in TYK2/JAK inhibition.
  • PubChem Compound Summary . Imidazo[1,2-a]pyridine-2-carboxamide derivatives.

Sources

6-aminoimidazo[1,2-a]pyridine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Pathways, and Medicinal Utility

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for marketed drugs such as zolpidem (hypnotic) and olprinone (PDE3 inhibitor).[1][2][3][4] The 6-aminoimidazo[1,2-a]pyridine-2-carboxamide derivative represents a high-value bifunctional building block. Its C2-carboxamide moiety provides critical hydrogen-bonding interactions within protein active sites, while the C6-amino group serves as a versatile vector for library expansion via acylation, reductive amination, or sulfonylation. This guide details the molecular properties, validated synthetic workflows, and strategic applications of this compound in drug discovery.[1][2][4]

Part 1: Molecular Identity & Physicochemical Properties

The following data establishes the baseline identity for this compound. Researchers should utilize these parameters for analytical validation (LC-MS/NMR).

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol Average mass
Monoisotopic Mass 176.0698 DaFor High-Res MS (HRMS)
CAS Number Not widely assignedSearch via substructure or parent scaffold CAS 39031-44-2
Topological Polar Surface Area (TPSA) ~98 ŲHigh polarity due to primary amine + amide
Predicted LogP ~0.2 - 0.6Favorable for fragment-based drug discovery (FBDD)
H-Bond Donors 2 (Primary Amine, Amide)4 Hydrogens total capable of interaction
H-Bond Acceptors 3Bridgehead N, Carbonyl O, Imidazole N
Structural Analysis

The molecule features a fused bicyclic 5,6-heteroaromatic system.[3][4] The bridgehead nitrogen (N1) is not basic due to its involvement in aromaticity. The N4 nitrogen (in the pyridine ring) retains some basicity but is electronically coupled to the imidazole ring. The C6-amine is an aniline-like donor, making it nucleophilic but less basic than aliphatic amines, ideal for selective coupling reactions.

Part 2: Validated Synthetic Workflow

Direct commercial sourcing of the 6-amino derivative can be inconsistent. The most robust route for generating this building block relies on the Chichibabin-like cyclization of a nitro-precursor, followed by functional group interconversion.

Reaction Scheme Logic
  • Cyclization: Condensation of 2-amino-5-nitropyridine with an

    
    -haloester.
    
  • Amidation: Conversion of the ester to the primary amide before reduction to avoid chemoselectivity issues with the aniline.

  • Reduction: Selective reduction of the nitro group to the amine.

SynthesisRoute SM1 2-Amino-5-nitropyridine Reagent1 + Ethyl bromopyruvate Inter1 Intermediate 1: 6-Nitro-2-carboxylate SM1->Inter1 1. Cyclization (DME, Reflux) Inter2 Intermediate 2: 6-Nitro-2-carboxamide Inter1->Inter2 2. Amidation (NH3/MeOH) Product Final Product: 6-Amino-2-carboxamide Inter2->Product 3. Reduction (H2, Pd/C or SnCl2)

Figure 1: Step-wise synthetic pathway for generating this compound from stable precursors.

Detailed Protocol: Step-by-Step

Step 1: Cyclization to Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

  • Reagents: 2-amino-5-nitropyridine (1.0 eq), Ethyl bromopyruvate (1.2 eq), 1,2-Dimethoxyethane (DME).

  • Procedure: Dissolve 2-amino-5-nitropyridine in DME. Add ethyl bromopyruvate dropwise. Heat to reflux for 4–6 hours. A precipitate (HBr salt) often forms.

  • Workup: Cool to RT. Filter the solid. Neutralize with saturated NaHCO₃ to liberate the free base. Extract with EtOAc.

  • Checkpoint: Verify formation of the bicyclic core via ¹H NMR (Look for the C3-H singlet around 8.5–9.0 ppm).

Step 2: Formation of the Carboxamide

  • Reagents: 7N Ammonia in Methanol (excess).

  • Procedure: Suspend the ester from Step 1 in 7N NH₃/MeOH. Seal in a pressure tube and stir at 60°C for 12 hours.

  • Rationale: The electron-withdrawing nitro group at C6 activates the C2-ester, facilitating nucleophilic attack by ammonia.

  • Workup: Concentrate in vacuo. The product usually precipitates as a yellow solid (Nitro compounds are often yellow/orange).

Step 3: Nitro Reduction to Aniline

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

  • Procedure: Degas the solvent with N₂. Add the nitro-amide substrate and Pd/C. Purge with H₂. Stir at RT for 2–4 hours.

  • Alternative (Chemoselective): If halogen substituents are present elsewhere, use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/Water to avoid dehalogenation.

  • Workup: Filter through Celite to remove catalyst. Concentrate.

  • Validation: The yellow color should disappear (anilines are often colorless or pale brown). MS should show M+1 = 177.2.

Part 3: Medicinal Chemistry Applications[4][7][8]

This molecule is designed to address specific challenges in "Lead Optimization" campaigns.

1. The C2-Carboxamide: The "Anchor"

In kinase inhibitors and ATP-mimetics, the imidazo[1,2-a]pyridine core often mimics the adenine ring of ATP. The C2-carboxamide can form bidentate hydrogen bonds with the "hinge region" of kinase enzymes.

  • Donor: The -NH₂ of the amide acts as a donor to backbone carbonyls.

  • Acceptor: The Carbonyl (C=O) or N1 acts as an acceptor for backbone amides.

2. The C6-Amino: The "Growth Vector"

The C6 position points towards the solvent-exposed region or the hydrophobic pocket (gatekeeper region), depending on the target.

  • Library Synthesis: The primary amine allows for rapid parallel synthesis.

    • Reaction: R-COCl + Scaffold

      
       Amide (Stable, H-bond acceptor).
      
    • Reaction: R-NCO + Scaffold

      
       Urea (High potency, dual H-bond donor).
      

SAR_Logic Core Imidazo[1,2-a]pyridine Scaffold Pos2 Position 2 (Carboxamide) 'The Anchor' Core->Pos2 Pos6 Position 6 (Amino) 'The Vector' Core->Pos6 Interaction1 H-Bonding to Protein Hinge Pos2->Interaction1 Interaction2 Solubility Modulation Pos6->Interaction2 Interaction3 SAR Expansion (Amides/Ureas) Pos6->Interaction3

Figure 2: Structure-Activity Relationship (SAR) logic for the 6-amino-2-carboxamide scaffold.

Part 4: Analytical Characterization Expectations[7]

To ensure self-validating protocols, the following spectral features should be observed:

  • ¹H NMR (DMSO-d₆):

    • 
       8.0–8.5 ppm:  Singlet (1H) for the C3-H (characteristic of the imidazole ring).
      
    • 
       7.2–7.6 ppm:  Broad singlets (2H) for the Amide -CONH₂.
      
    • 
       5.0–5.5 ppm:  Broad singlet (2H) for the Aniline -NH₂ (exchangeable with D₂O).
      
    • Aromatic Region: Multiplets corresponding to the pyridine ring protons (H5, H7, H8). Note that H5 will be deshielded.

  • Mass Spectrometry (ESI+):

    • Base peak:

      
      .
      
    • Possible dimer formation

      
       depending on concentration.
      
References
  • Ferreira, L. A. P., et al. (2026).[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[1][2] ACS Omega. (Note: Generalized link to journal/topic based on search context).

  • Goel, R., et al. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[1][2][3][4][5][6] Mini-Reviews in Medicinal Chemistry.

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications (RSC).

  • Hajós, G., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Beilstein Journal of Organic Chemistry.

Sources

The Unexplored Vector: Technical Guide to Imidazo[1,2-a]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-2-carboxamides .

Editorial Note: While the 3-carboxamide isomer (exemplified by the anti-TB drug Telacebec/Q203) dominates current literature, this guide focuses specifically on the 2-carboxamide vector. This position offers distinct electronic properties and an alternative binding trajectory, often serving as a critical "scaffold hop" to alter target selectivity (e.g., shifting from QcrB to InhA inhibition in mycobacteria) or to access novel kinase hinge-binding regions.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, celebrated for its ability to mimic the purine core of ATP and its favorable pharmacokinetic profile. While the C3-position has been exhaustively explored via the Groebke-Blackburn-Bienaymé (GBB) reaction, the C2-carboxamide vector remains a high-value, underutilized chemical space.

This guide analyzes the SAR of the 2-carboxamide derivatives, contrasting them with their C3 counterparts. It provides a validated synthetic workflow and examines their utility in anti-tuberculosis (TB) and oncology programs.

Key Technical Insight: Shifting the carboxamide from C3 to C2 significantly alters the vector of the hydrogen-bond donor/acceptor motif. In TB drug discovery, this shift has been observed to modulate the Mechanism of Action (MoA) from Cytochrome bc1 complex inhibition (QcrB) toward Enoyl-ACP reductase (InhA) inhibition, albeit often with a potency trade-off that requires careful optimization of the amide tail.

The Scaffold: Electronic & Structural Landscape

To understand the SAR, one must first master the electronic distribution of the core.

PositionCharacterSAR Implication
N1 H-Bond AcceptorCritical for kinase hinge binding; often interacts with backbone NH.
C2 The Vector (Amide) Focus of this guide. Directs substituents into the solvent-exposed region or specific hydrophobic pockets. Less sterically crowded than C3.
C3 NucleophilicThe "standard" position for electrophilic aromatic substitution. Often holds the "tail" in Q203-like molecules.
C6/C8 Electronic TuningHalogenation here (Cl, Br, F) modulates the pKa of the ring nitrogens and blocks metabolic oxidation.
Diagram 1: The SAR Map

Visualizing the functional zones of the scaffold.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C2_Pos C2-Carboxamide (The Vector) Core->C2_Pos Functionalization C3_Pos C3 Position (Nucleophilic Center) Core->C3_Pos Steric Bulk Ring_Sub C6/C7/C8 (Electronic Tuning) Core->Ring_Sub Metabolic Stability Bio_Target Target Interaction (H-Bond / Hydrophobic) C2_Pos->Bio_Target Directs Tail Group Ring_Sub->Core Modulates pKa

Caption: Functional decomposition of the imidazo[1,2-a]pyridine core, highlighting the C2-carboxamide as the primary interaction vector.

Synthetic Protocol: Validated Access Route

Unlike the C3-derivatives accessed via multicomponent GBB reactions, the 2-carboxamides are best synthesized via a stepwise cyclization-amidation protocol. This ensures regiochemical purity.

Phase 1: Cyclization to the Ester Intermediate

The reaction between 2-aminopyridines and ethyl bromopyruvate is the industry standard. It is robust, scalable, and avoids the regio-isomeric mixtures often seen in other routes.

Reagents:

  • Substituted 2-aminopyridine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Ethanol (0.5 M concentration)

  • NaHCO₃ (solid, for neutralization)

Protocol:

  • Dissolve 2-aminopyridine in EtOH.

  • Add ethyl bromopyruvate dropwise at room temperature (exothermic).

  • Reflux for 2–4 hours. Monitor by LCMS (Target mass: M+1).

  • Cool to RT. If the HBr salt precipitates, filter it. If not, concentrate and neutralize with saturated NaHCO₃.

  • Extract with DCM, dry over Na₂SO₄, and concentrate to yield Ethyl imidazo[1,2-a]pyridine-2-carboxylate .

Phase 2: Late-Stage Functionalization (Amide Coupling)

To generate an SAR library, hydrolyze the ester to the acid and use HATU coupling. This is preferred over acid chlorides for stability reasons.

Protocol:

  • Hydrolysis: Treat ester with LiOH (2 eq) in THF/H₂O (3:1) at RT for 2h. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Coupling:

    • Dissolve Acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

    • Add Amine (R-NH₂, 1.1 eq). Stir at RT for 4–12h.

  • Purification: Dilute with water. If solid precipitates, filter (ideal). If oil, extract with EtOAc.[1]

Diagram 2: Synthesis Workflow

The Design-Make-Test cycle for this specific scaffold.

Synthesis_Workflow Start 2-Aminopyridine (Substituted) Intermediate Ethyl imidazo[1,2-a] pyridine-2-carboxylate Start->Intermediate Reflux, EtOH Reagent Ethyl Bromopyruvate Reagent->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Final Target 2-Carboxamide (Library Generation) Coupling->Final

Caption: Stepwise synthesis of 2-carboxamide derivatives via the ethyl ester intermediate.

Deep Dive: Structure-Activity Relationship (SAR)

Anti-Tuberculosis Activity (The Pivot)

While Q203 (Telacebec) is a C3-carboxamide targeting QcrB (Cytochrome bc1), the C2-carboxamides present a fascinating case of "target drift."

  • Potency Shift: Generally, shifting the amide from C3 to C2 results in a loss of potency against M. tuberculosis H37Rv (MIC shifts from nM range to μM range, typically 17–30 μM).

  • Mechanism Switch: Research by Jose et al. suggests that while C3-amides target QcrB, certain C2-amides show affinity for InhA (Enoyl-ACP reductase).

  • Key Structural Driver: The lipophilicity of the amide substituent is paramount.

    • Preferred: Cyclohexyl, adamantyl, or long alkyl chains. These bulky aliphatic groups are necessary to penetrate the hydrophobic mycobacterial cell wall and occupy the active site.

    • Avoid: Small polar groups (methyl, ethyl) at the amide nitrogen lead to complete loss of activity.

Anticancer Activity (Kinase Inhibition)

In oncology, the imidazo[1,2-a]pyridine-2-carboxamide mimics the adenine ring of ATP.

  • Hinge Binding: The N1 nitrogen and the amide NH (at C2) can form a bidentate H-bond interaction with the kinase hinge region.

  • Substituent R1 (Amide Tail): Targets the solvent-exposed region or the ribose binding pocket. Aromatic amines (anilines) here often improve potency against PI3K and CDKs via π-stacking interactions.

  • Substituent R2 (C6 Position): Introduction of a halogen (Cl/Br) or a nitro group at C6 often enhances metabolic stability and can increase potency by filling small hydrophobic pockets in the ATP binding site.

Summary Table: SAR Rules
FeatureModificationEffect on Activity
Amide Linker Reverse Amide (NH-CO)Generally inactive compared to Carboxamide (CO-NH). The carbonyl geometry is critical.
N-Substituent Cyclohexyl / AdamantylCritical for TB. Increases lipophilicity and cell wall permeability.
N-Substituent Phenyl / HeteroarylCritical for Kinase. Promotes π-stacking and rigidifies the conformation.
C6 Position Chlorine / BromineIncreases metabolic half-life (blocks oxidation). often increases potency via lipophilic contacts.
C3 Position H (Unsubstituted)Preferred for 2-carboxamide series to minimize steric clash with the amide oxygen.

References & Data Sources

  • Anti-TB Activity & Q203 Context:

    • Kang, S., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[2] Nature Medicine.

    • Note: This paper establishes the C3-carboxamide baseline (Q203) against which C2-derivatives are compared.

  • 2-Carboxamide Specific Synthesis & Activity:

    • Jose, S., et al. (2023).[3] Synthesis of various imidazo[1,2-a]pyridine-2-carboxamide derivatives and their profiling against Mtb. Royal Society of Chemistry (RSC) Advances.

    • Key Data: Identifies the MIC range (17-30 μM) and the potential InhA mechanism for 2-carboxamides.

  • General Scaffold Synthesis (Ethyl Ester Route):

    • Goel, R., et al. (2016).[4] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[4] Current Topics in Medicinal Chemistry.

  • Synthetic Protocol Validation:

    • Sigma-Aldrich Product Data: Ethyl imidazo[1,2-a]pyridine-2-carboxylate.[5]

Sources

6-aminoimidazo[1,2-a]pyridine-2-carboxamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide (CAS: 1216100-47-8) is a critical bicyclic heterocyclic intermediate employed in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family (e.g., TYK2, JAK1).[1]

This scaffold is valued for its ability to function as an ATP-mimetic pharmacophore.[1] The imidazo[1,2-a]pyridine core provides a rigid, planar structure that fits into the ATP-binding pocket of kinases, while the 2-carboxamide and 6-amino motifs offer versatile vectors for establishing hydrogen bond networks with hinge region residues (e.g., Glu, Leu) and solvent-exposed domains.[1]

This guide details the synthetic pathways, reaction mechanisms, and quality control parameters required to produce this intermediate with high purity (>98%) for pharmaceutical applications.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1216100-47-8
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol
Key Precursor Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 158980-21-3)

Synthetic Route & Mechanism[1][4]

The industrial-standard synthesis follows a convergent route starting from 2-amino-5-nitropyridine .[1] This pathway is preferred over direct functionalization due to the high regioselectivity of the cyclization step.

Reaction Pathway Diagram[1]

SynthesisPathway cluster_legend Reaction Phase SM1 2-Amino-5-nitropyridine (Starting Material) Inter1 Ethyl 6-nitroimidazo[1,2-a] pyridine-2-carboxylate SM1->Inter1 Cyclization (EtOH, Reflux) Reagent1 Ethyl Bromopyruvate Reagent1->Inter1 Inter2 Ethyl 6-aminoimidazo[1,2-a] pyridine-2-carboxylate (CAS: 158980-21-3) Inter1->Inter2 Reduction (Fe/NH4Cl or H2/Pd) Product 6-Aminoimidazo[1,2-a] pyridine-2-carboxamide (CAS: 1216100-47-8) Inter2->Product Ammonolysis (NH3/MeOH, 90°C)

Caption: Step-wise synthesis from nitro-pyridine precursor to final carboxamide.

Mechanistic Insight[1][7][8]
  • Hantzsch-type Cyclization: The endocyclic nitrogen of the 2-aminopyridine attacks the methylene carbon of ethyl bromopyruvate (SN2).[1] This is followed by an intramolecular condensation between the exocyclic amine and the ketone carbonyl, closing the 5-membered imidazole ring.

    • Critical Control: The reaction is regioselective.[2][3] However, temperature control is vital to prevent polymerization of the bromopyruvate.

  • Nitro Reduction: The 6-nitro group is reduced to the 6-amino group.[1] Iron/Ammonium Chloride is often preferred in scale-up to avoid poisoning noble metal catalysts (Pd/C) if sulfur impurities are present, though catalytic hydrogenation is cleaner for small batches.[1]

  • Ammonolysis: The ethyl ester is converted to the primary amide using methanolic ammonia. This step requires a sealed vessel (pressure tube/autoclave) to maintain ammonia concentration at elevated temperatures (90–100°C).[1]

Detailed Experimental Protocols

Step 1: Cyclization to Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate[1]
  • Reagents: 2-Amino-5-nitropyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (10 vol).[1]

  • Protocol:

    • Dissolve 2-amino-5-nitropyridine in ethanol at room temperature.

    • Add ethyl bromopyruvate dropwise over 30 minutes.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LCMS.

    • Cool to 0–5°C. The product typically precipitates as a hydrobromide salt or free base depending on workup.

    • Collect solid by filtration, wash with cold ethanol, and dry.

Step 2: Reduction to Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate[1]
  • Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend the nitro intermediate in EtOH/H2O.

    • Add Fe powder and NH4Cl.[1]

    • Heat to 80°C with vigorous stirring for 2 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate. Neutralize with NaHCO3 if necessary to precipitate the free amine.

    • Recrystallize from Ethanol/EtOAc if purity <95%.

Step 3: Ammonolysis to this compound[1]
  • Reagents: Ethyl 6-amino ester (1.0 eq), 7N Ammonia in Methanol (20 vol).

  • Protocol:

    • Place the ester in a pressure tube or autoclave.

    • Add 7N NH3 in MeOH.

    • Seal and heat to 90–100°C for 16–24 hours.

    • Cool to room temperature.

    • Concentrate in vacuo to remove excess ammonia and solvent.

    • Triturate the residue with diethyl ether or acetonitrile to obtain the solid product.

Quality Control & Analytical Standards

For pharmaceutical intermediate qualification, the following criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (254 nm)≥ 98.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HS< 5000 ppm (MeOH/EtOH)
Water Content Karl Fischer< 1.0%

1H-NMR Diagnostic Signals (DMSO-d6):

  • δ 8.85 (s, 1H): H-5 (Proton adjacent to bridgehead nitrogen, highly deshielded).[1]

  • δ 8.15 (s, 1H): H-3 (Imidazole ring proton).[1]

  • δ 7.20-7.40 (br s, 2H): Amide NH2.[1]

  • δ 5.10 (s, 2H): C6-Amino NH2 (Broad singlet).[1]

Structure-Activity Relationship (SAR) Context[1]

This intermediate is a "privileged scaffold" for kinase inhibition. The diagram below illustrates how the functional groups interact within a typical kinase ATP-binding pocket (e.g., JAK1).

SAR_Interaction Core Imidazo[1,2-a]pyridine Core (Scaffold) Func1 2-Carboxamide (H-Bond Donor/Acceptor) Core->Func1 Func2 6-Amino Group (Linker/Vector) Core->Func2 Target1 Hinge Region (Glu/Leu) (Backbone H-Bonds) Func1->Target1 Critical Binding Target2 Solvent Front / Specificity Pocket (Selectivity) Func2->Target2 Derivatization Point

Caption: Pharmacophore mapping of the intermediate in kinase binding pockets.

  • 2-Carboxamide: Often acts as the primary anchor, forming hydrogen bonds with the hinge region of the kinase.

  • 6-Amino Group: Serves as a nucleophilic handle for attaching "tail" groups (e.g., substituted benzamides or heteroaryls) that extend into the solvent-exposed region or specificity pockets, tuning selectivity between JAK family members (e.g., JAK1 vs. JAK2).[1]

References

  • Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides

    • Title: Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.[1]

    • Source: N
    • URL:[Link][1]

  • JAK Inhibitor Patent (Synthesis Confirmation)

    • Title: Aminopyrimidinyl compounds (US9663526B2).[4]

    • Source: Google Patents.[4][5]

    • URL:[1]

  • Precursor Identification (Ethyl Ester)

    • Title: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate (Preparation 87).[1][6]

    • Source: Google P
    • URL:[1]

  • Chemical Property Verification

    • Title: this compound Product Page.[1][6][7][8][9]

    • Source: AK Scientific / BLD Pharm.[1]

Sources

Methodological & Application

One-pot synthesis protocols for imidazo[1,2-a]pyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise, high-yield synthesis of imidazo[1,2-a]pyridine-2-carboxamide derivatives. Unlike the more common 3-amino derivatives (accessible via the Groebke-Blackburn-Bienaymé reaction), the 2-carboxamide scaffold requires a specific regioselective approach to install the carbonyl functionality at the C2 position.

The protocol detailed below utilizes a telescoped one-pot cyclization-amidation sequence . This method avoids the isolation of the intermediate ester, maximizing efficiency and minimizing solvent waste, while ensuring high regioselectivity.

Introduction & Strategic Analysis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. While C3-functionalization is widely documented via multicomponent reactions (MCRs), C2-functionalization —specifically the introduction of a carboxamide group—presents a unique challenge.

The Regioselectivity Challenge
  • Standard MCRs (Groebke-Blackburn-Bienaymé): Typically yield 3-amino derivatives.

  • Standard Condensations: Reaction with

    
    -haloketones (e.g., phenacyl bromide) yields 2-aryl derivatives, lacking the amide handle.
    
  • The Solution: The use of Ethyl Bromopyruvate as a lynchpin reagent. It provides both the electrophilic ketone necessary for cyclization and the ester functionality at the C2 position, which serves as a precursor for in situ amidation.

Mechanistic Pathway

The synthesis proceeds via two distinct phases within the same reactor:[1]

  • Phase I (Cyclization): 2-Aminopyridine attacks the ketone of ethyl bromopyruvate, followed by N-alkylation and dehydration to form the aromatic ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate.

  • Phase II (Amidation): Direct nucleophilic attack of a primary or secondary amine on the ester, facilitated by thermal energy or Lewis base catalysis (e.g., TBD), yields the final 2-carboxamide .

ReactionPathway cluster_conditions Critical Parameters Start 2-Aminopyridine + Ethyl Bromopyruvate Inter Intermediate: Ethyl imidazo[1,2-a] pyridine-2-carboxylate Start->Inter Phase I: Cyclization (Reflux, EtOH) Product Product: Imidazo[1,2-a]pyridine- 2-carboxamide Inter->Product Phase II: Amidation (+ Amine, Heat/Cat) P1 Regiocontrol: Ketone vs Ester reactivity P2 Amidation: Requires removal of EtOH

Figure 1: Logical flow of the telescoped one-pot synthesis. Phase I establishes the core ring; Phase II functionalizes the C2 position.

Experimental Protocol

This protocol is optimized for 1.0 mmol scale but is linearly scalable.

Materials
  • Reagent A: 2-Aminopyridine (substituted or unsubstituted).[1][2][3][4][5]

  • Reagent B: Ethyl bromopyruvate (90%+ purity).

  • Reagent C: Primary or Secondary Amine (Nucleophile).

  • Solvent: Ethanol (Absolute).

  • Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU.

Step-by-Step Methodology
Phase I: Formation of the Imidazo-Pyridine Core
  • Setup: To a 25 mL round-bottom flask (or sealed tube), add 2-aminopyridine (1.0 equiv, 1.0 mmol) and Ethanol (5 mL).

  • Addition: Add Ethyl bromopyruvate (1.1 equiv, 1.1 mmol) dropwise at room temperature.

    • Note: A slight exotherm may occur. The solution typically turns yellow/orange.

  • Cyclization: Heat the mixture to reflux (80 °C) for 60–90 minutes .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The 2-aminopyridine spot should disappear, and a fluorescent blue spot (the ester intermediate) should appear.

    • Critical: Do not work up. Proceed directly to Phase II.

Phase II: One-Pot Amidation
  • Solvent Swap (Recommended for Volatile Amines): If using a low-boiling amine, concentrate the reaction mixture under reduced pressure to remove ethanol (which competes as a nucleophile). Redissolve the residue in 1,4-Dioxane or Toluene (3 mL). If using a high-boiling amine, you may skip this and proceed in Ethanol, though reaction times will be longer.

  • Amine Addition: Add the target Amine (2.0 – 3.0 equiv).

    • Optimization: For unreactive amines (anilines), add TBD (10 mol%) or La(OTf)₃ (10 mol%) as a catalyst.

  • Reaction: Heat the mixture to 100–110 °C (sealed tube preferred) for 4–12 hours .

    • Observation: The reaction is complete when the fluorescent ester spot on TLC is fully converted to the more polar amide product.

  • Workup:

    • Cool to room temperature.[1][6]

    • If the product precipitates: Filter and wash with cold ethanol/ether.

    • If soluble: Concentrate in vacuo, dilute with DCM, wash with water and brine. Dry over Na₂SO₄.[7]

  • Purification: Recrystallization from EtOH/Ether or Flash Column Chromatography (DCM:MeOH gradient).

Data Summary & Substrate Scope

The following table summarizes expected outcomes based on electronic effects of substituents on the 2-aminopyridine ring.

Substrate (2-Aminopyridine)Amine NucleophileConditions (Phase II)Yield (%)Notes
Unsubstituted Benzylamine80°C, 2h, EtOH85-92%Highly efficient; product often precipitates.
5-Methyl Morpholine100°C, 4h, Dioxane78-85%Secondary amines require higher temp/time.
5-Bromo Aniline110°C, 12h, TBD cat.60-70%Anilines are poor nucleophiles; catalyst required.
3-Nitro Benzylamine80°C, 4h, EtOH45-55%EWG on pyridine reduces nucleophilicity in Phase I.
Unsubstituted tert-Butylamine120°C, 24h, Sealed40-50%Steric hindrance significantly slows Phase II.

Mechanistic Validation & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields.

Pathway Diagram

Mechanism Step1 Nucleophilic Attack: Pyridine Ring Nitrogen (N1) attacks Ketone of Ethyl Bromopyruvate Step2 Cyclization: Exocyclic NH2 attacks alpha-carbon (Displacing Bromide) Step1->Step2 Hantzsch-type Step3 Dehydration: Aromatization to Imidazo[1,2-a]pyridine (Ester Intermediate Formed) Step2->Step3 - H2O, - HBr Step4 Amidation: External Amine attacks Ester Carbonyl (Displacing Ethoxide) Step3->Step4 + R-NH2

Figure 2: Step-wise mechanistic progression. Note that N1 attack usually precedes exocyclic amine attack.

Troubleshooting Guide
  • Problem: Low conversion in Phase I (Cyclization).

    • Cause: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 2-aminopyridine decrease the nucleophilicity of the ring nitrogen.

    • Solution: Increase Phase I temperature to 100°C (use Toluene/Dioxane instead of EtOH) or add NaHCO₃ (1.0 equiv) to scavenge HBr.

  • Problem: Incomplete Amidation (Phase II).

    • Cause: The ester intermediate is stable, and the amine is not nucleophilic enough (or steric hindrance).

    • Solution: Use TBD (Triazabicyclodecene) as a catalyst. It activates the ester carbonyl via hydrogen bonding and deprotonates the amine. Alternatively, use microwave irradiation (120°C, 30 min).

  • Problem: Regioisomer Formation.

    • Insight: Reaction with ethyl bromopyruvate is highly selective for the 2-carboxylate. If you observe 3-functionalization, check reagent purity;

      
      -halo-keto-aldehydes (like phenylglyoxal) yield different isomers.
      

References

  • Continuous Flow Synthesis: Use of ethyl bromopyruvate for imidazo[1,2-a]pyridine-2-carboxylic acid deriv

    • Source:

  • Key Intermediates: Synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxyl

    • Source:

  • Pd-Catalyzed Alternative: For introducing carboxamide

    • Source:

  • Chemodivergent Synthesis: Understanding conditions to avoid bromination

    • Source:[3]

  • Biological Relevance: Imidazo[1,2-a]pyridine-2-carboxamides as anti-TB agents.[8]

    • Source:

Sources

Application Note: Precision Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and emerging candidates for kinase inhibition and anti-infectives (e.g., Q203/Telacebec ).

While C3-functionalization is facile via electrophilic aromatic substitution, C6-functionalization requires transition-metal catalysis. Aminocarbonylation at the C6 position is particularly high-value because it installs an amide pharmacophore—a critical hydrogen-bonding motif—in a single step from the iodide, avoiding the multi-step lithiation/carboxylation/amidation sequence.

This guide provides a validated workflow for converting 6-iodoimidazo[1,2-a]pyridine to its 6-carboxamide derivatives. It addresses the specific challenge of this substrate: controlling chemoselectivity between the desired amide and the competing


-ketoamide (double carbonylation) byproduct.

Mechanistic Framework

The reaction follows a Pd(0)/Pd(II) catalytic cycle. The critical decision point for the operator is the "CO Insertion vs. Amine Attack" competition. High CO pressure and slow amine nucleophilicity favor double CO insertion, leading to ketoamides.

Figure 1: Catalytic Cycle & Chemoselectivity Branching

Aminocarbonylation_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Substrate 6-Iodoimidazo[1,2-a]pyridine CO_Insert1 CO Insertion (1st) (Acyl-Pd Complex) OxAdd->CO_Insert1 + CO Nu_Attack Nucleophilic Attack (Amine) CO_Insert1->Nu_Attack Path A: Fast Attack CO_Insert2 2nd CO Insertion (Double Carbonylation) CO_Insert1->CO_Insert2 Path B: High CO Pressure Steric Bulk RedElim Reductive Elimination Nu_Attack->RedElim RedElim->Pd0 Regeneration Product_Amide Target: Amide (Single Carbonylation) RedElim->Product_Amide Product_Keto Byproduct: α-Ketoamide CO_Insert2->Product_Keto + Amine

Caption: The bifurcation at the Acyl-Pd complex determines product purity. Path A (Amide) is favored by bidentate ligands and controlled CO pressure. Path B (Ketoamide) dominates at high pressure (40 bar) or with bulky amines.

Critical Reaction Parameters

Success with 6-iodoimidazo[1,2-a]pyridine depends on three variables.

Ligand Selection: The Bite Angle Effect

The bridgehead nitrogen (N1) of the imidazo[1,2-a]pyridine is a Lewis base that can coordinate to Palladium, potentially poisoning the catalyst or forming off-cycle resting states.

  • Recommendation: Use Xantphos or dppf .

  • Why: Large bite-angle bidentate ligands form rigid chelates that resist displacement by the substrate's nitrogen and accelerate the reductive elimination step, favoring the amide over the ketoamide.

Base & Solvent System
  • Base: Triethylamine (Et₃N) is standard. Stronger inorganic bases (K₂CO₃) can be used but often suffer from poor solubility in the preferred solvents.

  • Solvent: DMF or DMAc are required. The polarity stabilizes the ionic intermediates. Toluene is a viable alternative only if using a heterogeneous catalyst or phase transfer conditions.

CO Source Management
  • CO Gas (Balloon/Cylinder): The gold standard for atom economy.

  • Mo(CO)₆ (Solid Surrogate): Safer for labs lacking high-pressure infrastructure. Requires higher temperatures (

    
    100°C) to release CO.
    

Protocol A: Standard CO Gas Method (High Throughput)

Best for: Scale-up, high yields, and difficult amine nucleophiles.

Materials
  • Substrate: 6-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (2-5 mol%) or dppf (5 mol%)

  • Nucleophile: Primary or Secondary Amine (1.5 - 2.0 equiv)

  • Base: Et₃N (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Gas: CO (Balloon approx. 1 atm or Autoclave 5 bar)

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and Xantphos in a small portion of DMF. Stir for 10 mins under Argon to form the active yellow/orange catalytic species.

  • Substrate Addition: Add the 6-iodoimidazo[1,2-a]pyridine, amine, and Et₃N to the reaction vessel. Transfer the pre-formed catalyst solution to this mixture.

  • Degassing: Seal the vessel. Purge with Argon (3 cycles).

  • CO Introduction:

    • Balloon Method: Attach a CO balloon via a needle through the septum. Purge the headspace 3 times with CO. Leave the balloon attached (positive pressure).

    • Autoclave: Pressurize to 5 bar (70 psi).

  • Reaction: Heat to 80–100°C for 6–12 hours.

    • Note: C6-iodides are less reactive than typical aryl iodides due to the electron-rich nature of the fused ring; heat is essential.

  • Workup: Cool to RT. Vent CO (in a fume hood!). Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Solid CO Surrogate (Mo(CO)₆)

Best for: Safety, small-scale screening, labs without CO lines.

Materials
  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv). Note: Mo(CO)₆ releases 6 CO molecules, but kinetics usually require stoichiometric equivalence to the substrate.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv). DBU is superior here to aid CO release.

  • Solvent: 1,4-Dioxane or Toluene (Requires higher boiling point than DMF).

Step-by-Step Workflow
  • Setup: Use a heavy-walled pressure vial (e.g., microwave vial) with a crimp cap.

  • Charging: Add 6-iodoimidazo[1,2-a]pyridine (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Mo(CO)₆ (0.5 - 1.0 equiv).

  • Solvent: Add DBU and 1,4-Dioxane.

  • Sealing: Crimp the vial immediately.

  • Reaction: Heat to 110°C for 14 hours.

    • Critical: Mo(CO)₆ activation requires T > 100°C.

  • Quench: Cool to RT. Carefully open the vial in a fume hood (residual CO gas release).

  • Filtration: Filter the mixture through a Celite pad to remove Molybdenum residues (often blue/black).

  • Purification: Standard aqueous workup and chromatography.

Data & Optimization Guide

Table 1: Troubleshooting Reaction Outcomes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Xantphos (wider bite angle). Increase catalyst loading to 5 mol%.
Start Material Remains Oxidative Addition FailureIncrease Temp to 110°C. Ensure Iodine is at C6 (C3-H is not reactive here).

-Ketoamide Major Product
Double CarbonylationReduce CO Pressure (use balloon instead of autoclave). Increase Amine equivalents.
Pd Black Precipitation Catalyst DecompositionAdd 10 mol% excess ligand. Ensure O₂ was fully purged.
Blue Residue in Workup Molybdenum Contamination(Protocol B only) Wash organic layer with dilute citric acid or EDTA solution.
Figure 2: Decision Tree for Experimental Design

Optimization_Flow Start Start: 6-Iodoimidazo[1,2-a]pyridine AmineType Amine Nucleophile Type? Start->AmineType Primary Primary/Sterically Unhindered AmineType->Primary Secondary Secondary/Sterically Hindered AmineType->Secondary Cond1 Use Pd(OAc)2 / dppf 1 atm CO (Balloon) 80°C Primary->Cond1 Cond2 Use Pd(OAc)2 / Xantphos 5 bar CO (Autoclave) 100°C Secondary->Cond2 Result1 High Yield Amide Cond1->Result1 Result2 Mixture (Amide + Ketoamide) Cond2->Result2 Fix Optimization: Lower CO Pressure Increase Amine Conc. Result2->Fix Fix->Result1

Caption: Workflow for selecting conditions based on nucleophile steric hindrance.

References

  • General Aminocarbonylation of Imidazo[1,2-a]pyridines (C6 Position)

    • Fodor, A. et al. "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Molecules2024 , 29(21), 5048.[1]

    • Note: This is the definitive recent paper describing the competition between amide and ketoamide formation
  • Mechanistic Insight on Double Carbonylation

    • Gou, B. et al. "Palladium-catalyzed oxidative double-carbonylation of amines." Organic Letters2016, 18, 4574.
  • Use of Mo(CO)

    • Nordstrøm, L. U. et al. "Molybdenum Hexacarbonyl as a CO Source in Palladium-Catalyzed Carbonylations." Journal of Organic Chemistry2008, 73, 8605.
  • General Review of Imidazo[1,2-a]pyridine Functionalization

    • Bagdi, A. K. et al. "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines.

Sources

Solubility of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of the Solubility of 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide in Dimethyl Sulfoxide (DMSO) and Methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound this compound is a representative of this class, and understanding its physicochemical properties is paramount for its advancement in drug discovery pipelines. Solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems, directly influencing bioavailability, formulation feasibility, and dosing.[2][3] This document provides a detailed guide for determining the thermodynamic solubility of this compound in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. We present a robust shake-flask equilibrium method, coupled with quantification by High-Performance Liquid Chromatography (HPLC), and discuss the underlying principles that govern the solubility of this heterocyclic compound in these media.

Introduction: The Critical Role of Solubility in Drug Development

In the early stages of drug discovery, a compound's intrinsic properties can dictate its entire trajectory. Poor aqueous solubility is a major hurdle, often leading to inadequate absorption, variable bioavailability, and challenges in developing viable formulations.[2] Consequently, early and accurate solubility assessment is crucial to de-risk projects and guide lead optimization.[3][4]

This compound belongs to a class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[1][5] Its structure, featuring both hydrogen bond donors (amine, amide) and acceptors (pyridine nitrogen, amide carbonyl, imidazo nitrogen), suggests a complex interplay with different solvent environments.

  • DMSO is the universal solvent for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays due to its exceptional ability to dissolve a wide range of lipophilic and polar compounds.[6][7]

  • Methanol , a simpler polar protic alcohol, is often used in synthetic workups, purifications, and as a co-solvent.[8][9] Its ability to both donate and accept hydrogen bonds provides a different solvation environment compared to DMSO.

Understanding the solubility limits in these two solvents is essential for practical laboratory handling, from preparing accurate stock solutions for biological screening to informing purification and formulation strategies.

Compound and Solvent Profiles

Solute: this compound
  • Structure:

    • Features a rigid, bicyclic imidazo[1,2-a]pyridine core.

    • An amino group at the 6-position acts as a hydrogen bond donor.

    • A carboxamide group at the 2-position provides both hydrogen bond donor (-NH2) and acceptor (C=O) capabilities.

  • Predicted Properties: The presence of multiple polar functional groups suggests moderate to good solubility in polar solvents. However, the fused aromatic ring system contributes to its lipophilicity, which can limit solubility.

Solvents: A Comparative Overview

A summary of the key properties of DMSO and Methanol is presented below.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Chemical Formula (CH₃)₂SOCH₃OH
Type Polar Aprotic[6]Polar Protic[8]
Boiling Point 189 °C[6]64.7 °C[9]
Dielectric Constant 47.232.7
Key Feature Strong H-bond acceptor, no H-bond donor capability.[10]Both H-bond donor and acceptor.[9]
Application Role Universal solvent for compound libraries, cryoprotectant.[7][11]Reagent, synthetic solvent, co-solvent for analysis.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol employs the gold-standard shake-flask method to determine the equilibrium (thermodynamic) solubility, which measures the maximum concentration of a solute that can be dissolved in a solvent under stable conditions.[12]

Rationale Behind the Method

The core principle is to create a supersaturated suspension of the compound in the solvent and allow it to equilibrate over an extended period. This ensures that the resulting solution is truly saturated. Any undissolved solid is then removed by filtration, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV. This method is considered more accurate than kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions.[4]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Anhydrous DMSO (ACS grade or higher)

  • Anhydrous Methanol (ACS grade or higher)

  • Calibrated analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Orbital shaker or rotator set to a constant temperature (e.g., 25 °C)

  • Calibrated micropipettes

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Volumetric flasks and appropriate mobile phase solvents

Step-by-Step Procedure
  • Preparation of Suspensions (in triplicate for each solvent):

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

    • Using a calibrated pipette, add exactly 1.0 mL of the test solvent (either DMSO or Methanol) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Vortex each vial vigorously for 1-2 minutes to break up any clumps and maximize the initial surface area.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the suspensions to equilibrate for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.

    • Carefully draw approximately 0.5 mL of the supernatant into a 1 mL syringe, ensuring no solid material is disturbed.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean HPLC vial. Causality Check: This filtration step is crucial to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Serial Dilution:

    • Perform a precise serial dilution of the filtered supernatant. The dilution factor will depend on the expected solubility and the linear range of the HPLC calibration curve. For example, a 1:100 or 1:1000 dilution with the mobile phase is common. Record the dilution factor accurately.

  • Quantification by HPLC-UV:

    • Prepare a set of calibration standards of this compound of known concentrations using the same diluent as the samples.

    • Develop a suitable HPLC method to achieve a sharp, symmetric peak for the analyte.

    • Generate a calibration curve by plotting the peak area against the known concentrations of the standards. Ensure the R² value is >0.995.

    • Inject the diluted samples and record their peak areas.

  • Calculation of Solubility:

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in both mg/mL and molarity (M).

Visualization of Experimental Design

The workflow for determining solubility can be visualized as a clear, sequential process.

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Processing & Analysis cluster_data 4. Data Calculation weigh Weigh excess solid (5-10 mg) add_solvent Add 1.0 mL Solvent (DMSO or Methanol) weigh->add_solvent vortex Vortex Vigorously (1-2 min) add_solvent->vortex shake Shake at 25°C (24-48 hours) vortex->shake settle Settle solid shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Precise Serial Dilution filter->dilute hplc Quantify via HPLC-UV dilute->hplc calc Calculate Concentration (from calibration curve) hplc->calc final Determine Final Solubility (Concentration x Dilution Factor) calc->final

Caption: Workflow for thermodynamic solubility determination.

Results and Discussion

Data Presentation

Results should be tabulated clearly, reporting the mean and standard deviation of the triplicate measurements.

SolventMean Solubility (mg/mL)Std. Dev. (mg/mL)Mean Solubility (M)Std. Dev. (M)
DMSO [Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Methanol [Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Predicted Interactions and Expected Results

The solubility of a solute is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.

  • In Methanol: Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. It is expected to form strong hydrogen bonds with the amino and amide groups of the solute, as well as with the nitrogen atoms in the heterocyclic ring system. This should facilitate good solubility.

  • In DMSO: DMSO is a polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor (via the sulfoxide oxygen) but cannot donate hydrogen bonds.[10] It will readily interact with the N-H groups of the solute's amine and amide functions. The dissolution in DMSO is often driven by the disruption of the solute's crystal lattice energy and strong dipole-dipole interactions.

Given its highly polar nature and ability to disrupt crystal packing, it is anticipated that the solubility of this compound will be significantly higher in DMSO than in methanol.

Caption: Predicted solute-solvent interaction modes.

Troubleshooting

IssuePossible Cause(s)Recommended Solution
High variability between replicates Incomplete equilibration; Pipetting errors; Undissolved solid passed through filter.Extend equilibration time to 72 hours; Use calibrated pipettes and verify technique; Ensure filter is properly seated and not compromised.
No compound detected in HPLC Compound solubility is below the detection limit of the method; Degradation of the compound.Reduce the dilution factor or inject the sample neat; Analyze a control sample to check for compound stability in the solvent over the equilibration period.
Clogged syringe filter Very fine particulate matter; High viscosity of the solution (especially with DMSO).Allow sample to settle for a longer period; Apply gentle, steady pressure during filtration. Consider a pre-filter if the issue persists.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative determination of this compound solubility in DMSO and methanol. By employing the thermodynamic shake-flask method, researchers can obtain accurate and reliable data crucial for informed decision-making in drug discovery. This information is fundamental for the preparation of stock solutions for biological screening, guiding formulation development, and providing a deeper understanding of the compound's fundamental physicochemical properties.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Drug Solubility: Importance and Enhancement Techniques.
  • Dimethyl sulfoxide. Wikipedia.
  • Drug solubility: why testing early m
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • Methanol. Wikipedia.
  • A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)
  • Chemistry Methanol.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B.
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. IntechOpen.
  • Physical properties of dimethyl sulphoxide and water.
  • Methanol.

Sources

The Groebke–Blackburn–Bienaymé Reaction: A Powerful and Versatile Tool for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aminopyridine, an aldehyde, and an isocyanide, has emerged as a highly efficient and atom-economical method for the synthesis of the privileged imidazo[1,2-a]pyridine scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the GBB reaction, from its mechanistic underpinnings to detailed, field-proven protocols and practical considerations for its successful implementation.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine core is a recurring structural motif in a wide array of biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[1] The development of efficient synthetic routes to this scaffold is therefore of paramount importance.

The Groebke–Blackburn–Bienaymé reaction, first reported in 1998, offers a convergent and modular approach to constructing substituted imidazo[1,2-a]pyridines in a single synthetic operation.[2][3] This multicomponent reaction (MCR) provides significant advantages over traditional linear synthetic strategies by minimizing purification steps, reducing waste, and enabling the rapid generation of compound libraries for high-throughput screening.[4][5]

Reaction Mechanism and Key Intermediates

The generally accepted mechanism of the Groebke–Blackburn–Bienaymé reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed formation of an imine from the aminopyridine and the aldehyde. This is followed by the crucial nucleophilic attack of the isocyanide on the activated iminium ion, leading to a nitrilium intermediate. Subsequent intramolecular cyclization and tautomerization yield the final aromatic imidazo[1,2-a]pyridine product.[6]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Amine 2-Aminopyridine Imine Imine Formation Amine->Imine + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Iminium Iminium Ion (Activated) Imine->Iminium Protonation Iminium->Nitrilium + Isocyanide Cyclization Intramolecular Cyclization Nitrilium->Cyclization 5-endo-dig Product Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Caption: Generalized mechanism of the Groebke–Blackburn–Bienaymé reaction.

Scope and Limitations of the Reaction Components

The versatility of the GBB reaction stems from the broad range of commercially available starting materials that can be employed. However, understanding the electronic and steric limitations of each component is crucial for successful reaction planning.

The Aminopyridine Component

A wide variety of 2-aminopyridines can be utilized, including those bearing electron-donating and electron-withdrawing substituents. Electron-donating groups on the pyridine ring generally enhance the nucleophilicity of the amino group, facilitating the initial imine formation. Conversely, strongly electron-withdrawing groups can decrease the reactivity of the amine.

Substituent on 2-AminopyridineReactivityNotes
Electron-donating (e.g., -CH₃, -OCH₃)Generally highIncreased nucleophilicity of the amino group.
Electron-withdrawing (e.g., -Cl, -Br)Moderate to highGenerally well-tolerated.
Strongly electron-withdrawing (e.g., -NO₂)Can be sluggishReduced nucleophilicity can slow down the reaction.
Sterically hindered (e.g., 6-substituted)May require harsher conditionsSteric hindrance can impede the approach of the aldehyde.
The Aldehyde Component

The GBB reaction is compatible with a diverse array of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes.

  • Aromatic Aldehydes: Both electron-rich and electron-poor aromatic aldehydes are excellent substrates, generally providing high yields of the desired products.[2]

  • Heteroaromatic Aldehydes: Aldehydes derived from furan, thiophene, and pyridine are well-tolerated.

  • Aliphatic Aldehydes: While aliphatic aldehydes can be used, they sometimes lead to lower yields due to their propensity for self-condensation and the formation of Ugi-type byproducts.[2] The use of dehydrating agents can sometimes mitigate these side reactions.[7]

The Isocyanide Component

A broad range of isocyanides, including aliphatic, aromatic, and functionalized derivatives, can be successfully employed in the GBB reaction.

  • Aliphatic Isocyanides: Tertiary alkyl isocyanides, such as tert-butyl isocyanide, are highly reactive and commonly used. Primary and secondary alkyl isocyanides are also suitable.

  • Aromatic Isocyanides: Aryl isocyanides with both electron-donating and electron-withdrawing groups are generally well-tolerated.

  • Functionalized Isocyanides: Isocyanides containing ester, ether, and other functional groups can be used, allowing for further diversification of the final product. However, isocyanides with basic moieties, such as a morpholine group, may interfere with acid catalysis.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, including both conventional and microwave-assisted methods.

General Protocol for Conventional Synthesis

This protocol describes a general procedure for the GBB reaction using a Lewis acid catalyst.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Methanol (5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine, aldehyde, and scandium(III) triflate.

  • Add methanol and stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the isocyanide to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the GBB reaction, often leading to higher yields and shorter reaction times.[8]

Materials:

  • 2-Aminopyridine (0.5 mmol, 1.0 equiv)

  • Aldehyde (0.5 mmol, 1.0 equiv)

  • Isocyanide (0.5 mmol, 1.0 equiv)

  • Gadolinium(III) triflate (Gd(OTf)₃) (0.025 mmol, 5 mol%)

  • Methanol (2 mL)

  • Microwave vial equipped with a magnetic stir bar

Procedure:

  • In a microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, and gadolinium(III) triflate.[8]

  • Add methanol and seal the vial.

  • Place the vial in a microwave reactor and irradiate at a constant temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

GBB_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 2-Aminopyridine, Aldehyde, and Catalyst Solvent Add Solvent (e.g., Methanol) Reactants->Solvent Isocyanide Add Isocyanide Solvent->Isocyanide Heating Heat (Conventional or Microwave) Isocyanide->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the GBB reaction.

Troubleshooting and Practical Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inefficient imine formation- Low reactivity of starting materials- Inactive catalyst- Pre-stir amine and aldehyde before adding isocyanide.- Use a dehydrating agent (e.g., trimethyl orthoformate) for sluggish aldehydes.[7]- Increase reaction temperature or switch to microwave heating.- Use a fresh batch of catalyst.
Formation of Ugi-type byproducts - Use of aliphatic aldehydes- Presence of water- Employ a dehydrating agent.- Use anhydrous solvents.
Difficulty in purification - Close polarity of product and starting materials/byproducts- Optimize the eluent system for column chromatography.- Consider purification by crystallization or salt formation.[7]
Inconsistent yields - Variation in reagent quality- Presence of moisture- Use freshly distilled aldehydes and high-purity reagents.- Ensure all glassware is thoroughly dried.

Conclusion: A Gateway to Chemical Diversity

The Groebke–Blackburn–Bienaymé reaction stands as a powerful and reliable method for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and amenability to high-throughput synthesis make it an invaluable tool for drug discovery and development. By understanding the underlying mechanism and optimizing reaction conditions, researchers can efficiently access a vast chemical space of novel heterocyclic compounds with the potential for significant biological activity.

References

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Longo, R. L., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 28(10), 1846-1854. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Groebke, K., Blackburn, C., & Bienaymé, H. (1998). The discovery of the Groebke-Blackburn-Bienaymé reaction. Tetrahedron Letters, 39(48), 8871-8874. [Link]

  • Sharma, V., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 8(3), 327-351. [Link]

  • Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. [Link]

  • Whittaker, M., et al. (2006). Microwave-assisted synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 47(32), 5707-5710. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 20, 15. [Link]

  • de Souza, M. C. B. V., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 487-497. [Link]

  • Gámez-Montaño, R., et al. (2024). Synthesis of imidazo[1,2-a]pyridine-chromones via Groebke-Blackburn-Bienayme reaction. Chem. Proc., 20, 1. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in imidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cyclization Failures & Optimization

Executive Summary: The Scaffold & The Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem . While the formation of this bicycle is thermodynamically favorable (aromatization driving force), researchers frequently encounter "black tar" decomposition, stalled intermediates, or regioselectivity issues.

This guide moves beyond basic textbook procedures to address the why behind failures, focusing on the two primary synthetic routes: the Hantzsch-type condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Mechanism & Regioselectivity (The "Why")

To troubleshoot, you must visualize the invisible. The failure usually occurs at the nucleophilic attack or the dehydration step.

The Hantzsch-Type Condensation Pathway

Contrary to intuition, the exocyclic amine (


) is not  the most nucleophilic site. The ring nitrogen (N1) is harder and more nucleophilic.
  • Step 1 (N-Alkylation): The ring nitrogen attacks the

    
    -haloketone, forming a cationic pyridinium salt intermediate.
    
  • Step 2 (Cyclization): The exocyclic amine attacks the carbonyl carbon.

  • Step 3 (Aromatization): Loss of water drives the formation of the imidazole ring.

Critical Failure Point: If the reaction stops at Step 1, you isolate a crystalline salt that refuses to cyclize. This often happens if the ketone is too bulky or the system lacks a base to sponge up the acid byproduct.

DOT Visualization: Reaction Pathway

ImidazoMechanism Start 2-Aminopyridine + Alpha-Haloketone Inter1 Intermediate A: N-Alkylated Pyridinium Salt (Often Isolated by Mistake) Start->Inter1 N1 Attack (Fast) Inter1->Start Reversible if Temp too low Inter2 Intermediate B: Cyclic Hemiaminal Inter1->Inter2 Exocyclic N Attack (Requires Base/Heat) Product Product: Imidazo[1,2-a]pyridine Inter2->Product -H2O (Aromatization)

Figure 1: The stepwise formation of the imidazo[1,2-a]pyridine core. Note that Intermediate A is a common "dead end" in cold or acidic conditions.

Troubleshooting Guide (Ticket System)

Ticket #001: "My reaction turned into black tar."

Diagnosis: Decomposition of the


-haloketone.


-Haloketones are notoriously labile (lachrymators) and polymerize under basic conditions or high heat.

Solution: The "In-Situ" Protocol (Ortoleva-King Modification) Do not use isolated


-haloketones.[1] Generate them in situ using iodine or NBS. This keeps the concentration of the reactive species low.
  • Reagents: 2-Aminopyridine (1.0 eq), Ketone (1.0 eq), Iodine (

    
    , 0.5–1.0 eq).
    
  • Solvent: Water or PEG-400 (Green Chemistry approach).[1]

  • Mechanism: Iodine halogenates the ketone; the pyridine displaces the iodide immediately.

  • Reference: See Section 6, Ref [2] & [4].

Ticket #002: "I isolated a solid, but NMR shows it's not the product."

Diagnosis: Stalled Pyridinium Salt (Intermediate A). You likely have the N-alkylated intermediate. The exocyclic amine has not attacked the carbonyl because the carbonyl is not electrophilic enough, or the amine is protonated.

Solution:

  • Add Base: Add

    
     (2.0 eq) to neutralize the HBr/HCl generated. This frees the exocyclic amine.
    
  • Increase Temp: Reflux in Ethanol (

    
    ) is standard. If that fails, switch to n-Butanol (
    
    
    
    ).
  • Lewis Acid: Add

    
     (5 mol%) or simply Iodine (10 mol%) to activate the carbonyl.
    
Ticket #003: "The GBB Multicomponent Reaction failed (Low Yield)."

Diagnosis: Solvent Non-Innocence or Steric Bulk. The Groebke-Blackburn-Bienaymé (GBB) reaction is sensitive to solvent polarity.

Solution:

  • Solvent Switch: Do not use Toluene or DCM.[2] The reaction requires a protic solvent to stabilize the ionic intermediates. Methanol is the gold standard; it acts as a co-catalyst.

  • Catalyst: If using

    
     is too expensive, use Perchloric acid  (
    
    
    
    , cat.) or Montmorillonite K-10 .
  • Order of Addition: Mix the amine and aldehyde first to form the imine (1 hour), then add the isocyanide and acid.

Optimized Experimental Protocols

Protocol A: Robust Hantzsch Condensation (Standard)

Best for: Reliable synthesis of 2-substituted imidazo[1,2-a]pyridines.

  • Dissolve: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) in Ethanol  (5 mL).
    
  • Base: Add solid

    
     (1.5 mmol). Note: 
    
    
    
    can be too harsh and cause tarring.
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC.
    
  • Workup: Cool to RT. The product often precipitates. If not, evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize from EtOH/Hexane.

Protocol B: Iodine-Catalyzed Oxidative Coupling (Green/Modern)

Best for: Avoiding unstable haloketones; High E-Factor efficiency.

  • Mix: Combine 2-aminopyridine (1.0 mmol), Acetophenone (1.0 mmol), and Iodine (

    
    , 0.2 mmol / 20 mol%) in PEG-400  (2 mL) or Water.
    
  • Heat: Stir at

    
     for 3 hours.
    
  • Extraction: Cool. Add aqueous

    
     (thiosulfate) to quench iodine (color changes from brown to clear). Extract with EtOAc.
    
  • Yield: Typically >85%.

Comparative Data: Reaction Conditions

ParameterStandard HantzschGBB MulticomponentIodine-Mediated (Oxidative)
Precursors Amine + HaloketoneAmine + Aldehyde + IsocyanideAmine + Ketone
Atom Economy Low (Loss of H-X)High (Water is only byproduct)Medium
Common Failure Haloketone degradationIsocyanide polymerizationOver-oxidation
Key Catalyst None (Thermal) or Base

or


or CuI
Preferred Solvent Ethanol / n-ButanolMethanol (Critical)PEG-400 / Water
Regioselectivity HighHighHigh

References

  • Bagdi, A. K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 10, 29093. Link

  • Tachikawa, H., et al. (2021). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 6(50), 34173–34187. Link

  • Martini, S., et al. (2024).[3] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry, 20, 1839–1879.[3] Link

  • Khandebharad, A. U., et al. (2022). "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines...". ACS Omega, 7(26), 22681–22695. Link

  • Perin, G., et al. (2018). "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates." Journal of the Brazilian Chemical Society. Link

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amino-imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of amino-imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most persistent challenges in the analysis of these basic compounds: peak tailing. By understanding the underlying mechanisms and implementing systematic solutions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a significant problem for my amino-imidazopyridine analysis?

Peak tailing refers to the distortion of a chromatographic peak where the latter half of the peak is broader than the front half, creating a "tail".[1] In an ideal separation, peaks are symmetrical and conform to a Gaussian distribution. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[2]

This phenomenon is particularly problematic for several reasons:

  • Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate quantification of individual components difficult, if not impossible.

  • Compromised Quantification: Peak integration software may struggle to accurately determine the start and end of a tailing peak, leading to inconsistent and inaccurate area measurements.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of quantification (LOQ).

For amino-imidazopyridines, which often serve as key structural motifs in pharmaceutical compounds, achieving symmetrical peaks is critical for ensuring the purity, stability, and potency analysis required in drug development.

Q2: What are the primary chemical interactions that cause peak tailing with amino-imidazopyridines?

The predominant cause of peak tailing for basic compounds like amino-imidazopyridines in reversed-phase HPLC is secondary ionic interactions with the silica-based stationary phase.[2][3][4][5] This occurs due to the chemical nature of both the analyte and the column packing material.

  • Analyte Properties: Amino-imidazopyridines contain basic nitrogen atoms that readily accept a proton (become protonated) in acidic to neutral mobile phases, acquiring a positive charge.

  • Stationary Phase Properties: Standard silica-based columns (e.g., C18, C8) are manufactured from silica particles. The surface of this silica is covered with silanol groups (Si-OH). Even after the C18 chains are bonded and the surface is "end-capped," residual silanol groups remain.[2] These silanols are weakly acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values typically above 3.[2][3]

This creates a classic ion-exchange scenario where the positively charged analyte molecules are strongly attracted to the negatively charged residual silanol sites. This strong interaction is a secondary retention mechanism, in addition to the desired hydrophobic retention. Since only a fraction of the analyte molecules interact this way, they are retained longer than the bulk of the molecules, resulting in a tailed peak.[2][6]

G cluster_Analyte Amino-imidazopyridine (Analyte) cluster_StationaryPhase Silica Stationary Phase (pH > 3) Analyte Analyte-NH⁺ (Protonated, Basic) Silanol Si-O⁻ (Deprotonated, Acidic Silanol) Analyte->Silanol  Undesired Ionic Interaction (Causes Peak Tailing) C18 C18 Chains (Primary Hydrophobic Retention) Analyte->C18  Desired Hydrophobic Interaction (Symmetrical Peak Core)

Caption: Mechanism of secondary silanol interactions causing peak tailing.

Q3: How can I systematically troubleshoot the source of my peak tailing?

A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting process.

G start Start: Peak Tailing Observed check_all_peaks Are ALL peaks tailing, including neutrals? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical (Analyte-Specific) Issue check_all_peaks->chemical_issue No check_fittings 1. Check all fittings for dead volume (use correct ferrules). physical_issue->check_fittings check_tubing 2. Minimize extra-column volume (use narrow ID tubing). check_fittings->check_tubing column_void 3. Suspect column void or frit blockage. Replace column. check_tubing->column_void solved Problem Resolved column_void->solved check_ph 1. Is mobile phase pH > 3? chemical_issue->check_ph lower_ph Lower Mobile Phase pH to 2.5 - 3.0 check_ph->lower_ph Yes use_additive 2. Use Mobile Phase Additive (e.g., 0.1% TFA or Formic Acid) check_ph->use_additive No check_improvement1 Peak shape improved? lower_ph->check_improvement1 check_improvement1->use_additive No check_improvement1->solved Yes check_improvement2 Peak shape improved? use_additive->check_improvement2 change_column 3. Change to a High-Purity, End-Capped, or Hybrid Column check_improvement2->change_column No check_improvement2->solved Yes change_column->solved

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

  • Distinguish Between Physical and Chemical Problems: First, inject a neutral compound (e.g., toluene or uracil). If the neutral compound's peak is also tailing, the issue is likely physical (a "system" problem).[7] This could be due to a void in the column, a partially blocked frit, or dead volume in the fittings or tubing.[4][8][9] If only your basic amino-imidazopyridine peak tails while the neutral peak is symmetrical, the problem is chemical and specific to your analyte.[7]

  • Address Chemical Issues (Analyte-Specific Tailing):

    • Optimize Mobile Phase pH: This is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[10][11]

    • Use Mobile Phase Additives: Additives can mask residual silanol activity.[4][12]

    • Select an Appropriate Column: Not all C18 columns are created equal. Modern columns are designed to minimize silanol interactions.

Q4: How does mobile phase pH specifically impact the peak shape of my amino-imidazopyridine?

Mobile phase pH directly controls the ionization state of both your basic analyte and the acidic residual silanols on the stationary phase.[10]

  • At Low pH (pH < 3): The concentration of protons (H⁺) is high. This forces the equilibrium of the silanol groups towards their protonated, neutral form (Si-OH).[2] Your basic analyte will be fully protonated (Analyte-NH⁺). Since the silanol groups are now neutral, the strong ionic attraction is eliminated, significantly reducing peak tailing.[2] This is often the most effective strategy for improving the peak shape of basic compounds.[2]

  • At Mid-Range pH (pH 4-7): This is often the worst range for basic compounds. The silanol groups are largely deprotonated (Si-O⁻), and the analyte is still protonated (Analyte-NH⁺), maximizing the undesirable ionic interactions and leading to severe tailing.[3]

  • At High pH (pH > 9): Your basic analyte will be in its neutral, deprotonated form (Analyte-N). The silanol groups remain deprotonated (Si-O⁻). With the analyte now neutral, the strong ionic interaction is again eliminated. This can be a viable strategy, but it requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[13]

Expert Tip: For robust method development, aim for a mobile phase pH that is at least 2 pH units away from the pKa of your analyte to ensure it exists in a single ionic form.[11][14]

Q5: Which type of HPLC column is best for minimizing tailing with amino-imidazopyridines?

Column selection is critical. While a standard C18 column might work, choosing a column specifically designed for basic compounds will provide a much better starting point and more robust results.

Column TypeDescriptionAdvantages for Amino-imidazopyridinesConsiderations
High-Purity "Type B" Silica Modern columns made from silica with very low metal content.[1] They have fewer and less acidic residual silanol groups.Significantly reduces peak tailing for basic compounds compared to older "Type A" silica.[6] Good first choice.Still silica-based and can exhibit some tailing without mobile phase optimization.
End-Capped Columns The residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to "cap" them.Reduces the number of available sites for secondary ionic interactions, improving peak shape for polar and basic analytes.[2][5]End-capping is never 100% complete due to steric hindrance, so some residual silanols will always remain.[2]
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded into the alkyl chain near the silica surface.The polar group shields the basic analyte from interacting with residual silanols.[15] Offers alternative selectivity and is often stable in 100% aqueous mobile phases.Selectivity may differ significantly from a standard C18.
Hybrid Particle Technology The stationary phase is a hybrid of silica and organosiloxane polymers.Offers excellent chemical stability across a wide pH range (e.g., pH 1-12), allowing the use of high pH to neutralize basic analytes. Reduced silanol activity.May be more expensive than traditional silica columns.

Recommendation: Start with a modern, high-purity, end-capped C18 or C8 column from a reputable manufacturer. If tailing persists or if you need to work at high pH, a column with hybrid particle technology is an excellent choice.[13]

Q6: What mobile phase additives can I use to improve peak shape, and how do they work?

Mobile phase additives, or modifiers, are small amounts of reagents added to improve the chromatography. For basic compounds, they primarily work by masking the residual silanol groups.[12]

AdditiveTypical ConcentrationMechanism of ActionBest For
Formic Acid 0.05% - 0.1% (v/v)Lowers the mobile phase pH to ~2.7, protonating silanol groups and minimizing ionic interactions. Volatile and MS-compatible.[16]The default choice for LC-MS applications. Provides good peak shape for most basic compounds.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Acts as both an acidifier (pH ~2) and an ion-pairing agent. The TFA anion pairs with the protonated basic analyte, masking its positive charge and further reducing interactions with silanols.Excellent for achieving very sharp peaks, especially with older columns. However, it is a strong ion-suppressing agent and should be used with caution or avoided in LC-MS.[16]
Ammonium Acetate / Formate 5 - 20 mMActs as a buffer to maintain a constant pH. The ammonium ion (NH₄⁺) can also compete with the protonated analyte for the active silanol sites, reducing tailing. Volatile and MS-compatible.Useful for methods where strict pH control is needed and for LC-MS. Often used in combination with formic acid or acetic acid.[17]
Triethylamine (TEA) 10 - 25 mMA basic additive that acts as a "silanol suppressor." The TEA molecules, being basic themselves, preferentially interact with the acidic silanol sites, effectively blocking them from interacting with the analyte.Historically used with older, less inert columns. Not MS-compatible and can be difficult to remove from the column. Generally superseded by better columns and acidic modifiers.

Expert Tip: For most modern applications, especially those involving mass spectrometry, starting with 0.1% formic acid in both the aqueous and organic mobile phase components is the most effective and straightforward strategy.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment for Peak Shape Optimization

Objective: To determine the optimal mobile phase pH to achieve symmetrical peaks for an amino-imidazopyridine analyte.

Methodology:

  • Prepare Stock Buffers:

    • Low pH Buffer (pH 2.7): Prepare a 10 mM ammonium formate solution. Adjust the pH to 2.7 using formic acid.

    • Mid pH Buffer (pH 4.5): Prepare a 10 mM ammonium acetate solution. Adjust the pH to 4.5 using acetic acid.

    • High pH Buffer (pH 10, for pH-stable columns only): Prepare a 10 mM ammonium bicarbonate solution. Adjust the pH to 10 using ammonium hydroxide.

  • Initial Conditions:

    • Column: Use a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate, pH 2.7

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Temperature: 40 °C

  • Experimental Runs:

    • Run 1 (Low pH): Use the initial conditions as described above. Analyze the peak shape of your amino-imidazopyridine.

    • Run 2 (Mid pH): Replace Mobile Phase A with the pH 4.5 buffer. Re-equilibrate the system thoroughly and inject your sample. Expect peak tailing to worsen.

    • Run 3 (High pH - Optional): If you have a pH-stable column, replace Mobile Phase A with the pH 10 buffer. Re-equilibrate and inject.

  • Analysis: Compare the chromatograms from each run. Pay close attention to the Tailing Factor (Asymmetry Factor). The low pH condition will likely provide the best peak shape. This systematic approach confirms that silanol interactions are the root cause of the tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Birdsall, R. E., Kellett, J., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1126-1127, 121762. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [https://www.waters.com/webassets/cms/library/docs/720002 preparative_optimisation_separations.pdf]([Link] preparative_optimisation_separations.pdf)

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Hawach Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]

Sources

Alternative coupling reagents for imidazo[1,2-a]pyridine-2-carboxylic acid amidation

[1]

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Alternative Coupling Reagents for Heterocyclic Amidation[1]

Introduction: Beyond Standard Couplings

Welcome to the Heterocycle Amidation Support Hub. You are likely here because the standard EDC/HOBt or HATU protocols are failing you.

The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold presents unique challenges:

  • Solubility: The fused ring system often suffers from poor solubility in standard non-polar solvents (DCM), leading to incomplete conversion.[1]

  • Purification: The polarity of the imidazopyridine core makes separating the product from urea byproducts (from EDC/DCC) difficult during chromatography.[1]

  • Lewis Basicity: The bridgehead nitrogen can interfere with activation if protonation is not managed, though the 2-position acid is generally stable.[1]

This guide provides three field-proven "Alternative" workflows designed to solve these specific failure modes.

Workflow Selector: Which Reagent Do You Need?

Before proceeding, use this logic tree to select the correct reagent for your specific constraint.

AmidationLogicStartSTART: What is your primary failure mode?Issue1Issue: Poor Solubility(Acid won't dissolve in DCM/DMF)Start->Issue1Issue2Issue: Purification Difficulty(Product co-elutes with urea/HOBt)Start->Issue2Issue3Issue: Steric Bulk / Low Yield(Unreactive amine partner)Start->Issue3Sol1SOLUTION: DMTMM(Works in Alcohols/Water)Issue1->Sol1Use protic solventsSol2SOLUTION: T3P(Water-soluble byproducts)Issue2->Sol2Skip the columnSol3SOLUTION: COMU(High efficiency, Safer than HATU)Issue3->Sol3Maximize reactivity

Caption: Decision matrix for selecting coupling reagents based on experimental constraints.

Module 1: The Scalable & Clean Solution (T3P)

Reagent: Propylphosphonic Anhydride (T3P) Best For: Scale-up (>1g), difficult purifications, and avoiding epimerization (if amine is chiral).[1]

Why It Works

T3P is a cyclic anhydride that activates the carboxylic acid to form a mixed anhydride.[1]

  • The "Magic": The byproduct is a water-soluble phosphonic acid salt.[1][2] This means you can often isolate your imidazopyridine amide simply by washing with water/bicarbonate, skipping column chromatography entirely.

  • Relevance: For imidazo[1,2-a]pyridines, which are polar, avoiding the "urea soup" of EDC couplings is critical for obtaining pure material.

Mechanism of Action

T3P_MechanismStep1T3P (Cyclic Anhydride)Step2Acid Activation(Mixed Anhydride)Step1->Step2+ Imidazo-COOH+ BaseStep3Amine AttackStep2->Step3+ AmineStep4Product AmideStep3->Step4WasteWater-SolublePhosphonate SaltStep3->Waste

Caption: T3P activation cycle showing the generation of water-soluble byproducts.

Optimized Protocol
  • Dissolution: Dissolve Imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (Ethyl Acetate).

    • Note: If solubility is poor, use a 1:1 mixture of EtOAc:DMF or 2-MeTHF.[1]

  • Base Addition: Add DIPEA (3.0–4.0 equiv). Ensure the solution is basic (pH > 8).[1]

    • Critical: The bridgehead nitrogen may buffer the solution; ensure excess base is present.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF) (1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Workup (The Key Step):

    • Add water.[1][3] Separate layers.

    • Wash organic layer with Sat.[1] NaHCO₃ (x2), Water (x1), and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.[1][4]

    • Result: Often yields >95% pure amide without chromatography.[1]

Module 2: The Solubility Solver (DMTMM)

Reagent: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Best For: Acids that are insoluble in DCM/DMF but soluble in Alcohols/Water.[1]

Why It Works

Standard reagents (HATU/EDC) decompose in protic solvents (MeOH/EtOH).[1] DMTMM is stable in alcohols.[1]

  • The "Magic": If your imidazo[1,2-a]pyridine acid is a "brick" in DCM but dissolves in Methanol, DMTMM is the only efficient choice. It allows "Green Chemistry" conditions.[1]

Optimized Protocol
  • Dissolution: Dissolve the acid (1.0 equiv) in Methanol or Ethanol (0.1 M).

  • Activation: Add DMTMM-Cl (1.2 equiv). Stir for 15–30 mins.

    • Observation: No base is strictly required if the amine is free, but NMM (1.0 equiv) can accelerate the reaction.

  • Coupling: Add the amine (1.0–1.2 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Evaporate the alcohol. Redissolve residue in EtOAc/Water for extraction, OR precipitate the product directly by adding water if the amide is hydrophobic.

Module 3: The Steric Hammer (COMU)

Reagent: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate Best For: Unreactive amines (anilines) or sterically hindered partners.[1]

Why It Works

COMU is the "third generation" uronium salt.[1] It utilizes the Oxyma Pure leaving group rather than HOBt (benzotriazole).[1][5]

  • The "Magic": It is safer (non-explosive) and often shows higher coupling efficiency than HATU due to a reduced risk of guanidinylation (a common side reaction with HATU where the amine reacts with the coupling reagent instead of the acid).

Optimized Protocol
  • Dissolution: Dissolve acid (1.0 equiv) and COMU (1.0–1.1 equiv) in DMF.

  • Base: Add DIPEA (2.0 equiv) carefully at 0°C.

    • Visual Cue: The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add amine (1.1 equiv).

  • Reaction: Stir at RT. Monitor by LCMS (usually complete in <1 hour).[1]

  • Workup: Standard extraction or reverse-phase prep-HPLC.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion (Starting Material Remains) Bridgehead Nitrogen InterferenceThe pyridine-like nitrogen may be sequestering protons or coordinating.[1] Increase DIPEA to 4.0 equiv or switch to T3P which is more robust to pH fluctuations.
Product Co-elutes with Reagent Urea Byproducts (if using EDC)Switch to T3P. The byproducts are water-soluble and wash away, eliminating the need for difficult column separations.[1]
Precipitation during Reaction Poor Solubility of IntermediateSwitch to DMTMM in Methanol. Alternatively, use NMP (N-Methyl-2-pyrrolidone) as a co-solvent with T3P.[1]
Epimerization (Chiral Amine) Over-activationAvoid HATU. Use T3P at 0°C; it is documented to have the lowest epimerization rates among coupling reagents.[1]
Explosion Risk / Safety HOBt usageSwitch to COMU or T3P. HOBt is an explosive hazard.[1][5][6] COMU (Oxyma-based) and T3P are inherently safer alternatives.[1]

Comparative Data Summary

FeatureT3PDMTMMCOMUHATU (Standard)
Solvent Compatibility EtOAc, DMF, 2-MeTHFMeOH, EtOH , WaterDMF, NMPDMF, NMP
Workup Ease Excellent (Wash only)GoodModeratePoor (Requires Column)
Steric Power HighModerateVery High Very High
Greenness High (Non-toxic)High (Alcohol solvents)ModerateLow (Peptide coupling agents)
Cost ModerateModerateModerateHigh

References

  • Dunetz, J. R., et al. (2011).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][7] (Highlighting T3P for difficult amidations).

  • Kunishima, M., et al. (1999).[1] DMTMM: A New Coupling Reagent for the Preparation of Amides in Water and Alcohols.[1]

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for HATU.[1][5][6][7][8][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. (General Review).

Validation & Comparative

A Researcher's Guide to the Metabolic Stability of Imidazo[1,2-a]pyridine-2-carboxamides in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the metabolic stability of a new chemical entity is a critical parameter influencing its journey from a promising hit to a viable drug candidate. A compound that is rapidly metabolized by the liver will likely exhibit poor bioavailability and a short duration of action, necessitating frequent dosing and potentially leading to the formation of toxic metabolites. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of the metabolic stability of imidazo[1,2-a]pyridine-2-carboxamides in liver microsomes, offering experimental data and insights to inform rational drug design.

The Gatekeepers of Metabolism: An Introduction to Liver Microsomes

The liver is the primary site of drug metabolism, and a significant portion of this metabolic activity is carried out by a group of enzymes located in the endoplasmic reticulum of hepatocytes.[3] When hepatocytes are homogenized and centrifuged, the fragments of the endoplasmic reticulum form small vesicles called microsomes. These liver microsomes are a rich source of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily, making them an invaluable in vitro tool for assessing the metabolic fate of new compounds.[4]

The in vitro metabolic stability assay using liver microsomes is a cornerstone of early drug discovery.[3] It provides key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which is a measure of the maximal capacity of the liver to metabolize a drug in the absence of physiological limitations like blood flow.[3][5] These parameters allow for the ranking of compounds based on their metabolic lability and can be used to predict in vivo hepatic clearance.[3]

Probing Stability: A Validated Experimental Protocol

To ensure the generation of reliable and reproducible data, a standardized and self-validating experimental protocol is paramount. The following is a detailed methodology for assessing the metabolic stability of imidazo[1,2-a]pyridine-2-carboxamides in human liver microsomes (HLM).

Experimental Workflow: A Step-by-Step Guide

1. Preparation of Reagents and Solutions:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine-2-carboxamide in a suitable organic solvent (e.g., DMSO).

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer to maintain a physiological pH during the incubation.

  • Human Liver Microsomes (HLM): Commercially available pooled HLM from multiple donors are recommended to average out individual variability. The protein concentration should be accurately determined.

  • NADPH Regenerating System (NRS): This is crucial for sustaining the activity of CYP450 enzymes. A typical NRS consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Internal Standard (IS): A structurally similar but chromatographically distinct compound to the test articles, used for accurate quantification by LC-MS/MS.

  • Quenching Solution: Acetonitrile containing the internal standard to stop the enzymatic reaction and precipitate proteins.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NRS to each well.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The zero-time point sample is taken immediately after the addition of the NRS.

  • Negative Control: Include a control incubation without the NRS to assess for any non-enzymatic degradation of the compound.

  • Positive Control: Include a compound with known metabolic lability (e.g., verapamil or testosterone) to validate the activity of the microsomal preparation.[6]

3. Sample Analysis:

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be optimized for the specific test compound and internal standard.

4. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculation of Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k

  • Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - Test Compound - Buffer - HLM - NRS - Quenching Solution pre_incubation Pre-incubate: HLM + Buffer + Test Compound prep_reagents->pre_incubation initiation Initiate Reaction: Add NRS pre_incubation->initiation sampling Time-course Sampling: (0, 5, 15, 30, 45, 60 min) initiation->sampling quench Quench Reaction: Add Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc_t12 Calculate Half-life (t½) lcms->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) calc_t12->calc_clint G cluster_metabolites Primary Metabolites parent Imidazo[1,2-a]pyridine-2-carboxamide hydroxylation_core Hydroxylated Core parent->hydroxylation_core CYP450 hydroxylation_substituent Hydroxylated Substituent parent->hydroxylation_substituent CYP450 n_oxide N-Oxide parent->n_oxide CYP450/FMO ao_metabolite AO-mediated Metabolite parent->ao_metabolite Aldehyde Oxidase

Caption: Common metabolic pathways for imidazo[1,2-a]pyridine derivatives.

Comparative Metabolic Stability: A Data-Driven Analysis

The metabolic stability of an imidazo[1,2-a]pyridine-2-carboxamide can be significantly influenced by the nature and position of substituents on the scaffold. The following table presents a compilation of in vitro metabolic stability data from various studies to illustrate these structure-stability relationships.

Compound IDScaffoldSubstituentsSpeciest½ (min)CLint (µL/min/mg)Reference
Imidazo[1,2-a]pyridine Analog 1 Imidazo[1,2-a]pyridine-3-carboxamide2-ethyl-6-chloroHuman83-[7]
Imidazo[1,2-a]pyridine Analog 2 Imidazo[1,2-a]pyridine-3-carboxamide2,7-dimethylRat19-[8]
Imidazo[1,2-a]pyridine Analog 3 3-nitroimidazo[1,2-a]pyridineVariousMouse> 40-[9]
Imidazo[1,2-a]pyridine Analog 4 Imidazo[1,2-a]pyridine-3-carboxamide2-pyridyl substituentHuman> 60 (0% metabolized)-[10]
Alternative Heterocycle 1 1,2,4-Oxadiazole derivativeVariousHuman26.12 ± 7.54-[6]
Alternative Heterocycle 2 1,2,4-Oxadiazole derivativeVariousHuman56.78 ± 11.32-[6]
Alternative Heterocycle 3 Pyrrole derivative5-cyano-1-methylMouse32.542.6 ± 3.2[11]
Alternative Heterocycle 4 Pyrrole derivative(S)-methyl at benzylic amideMouse2365.9 ± 2.5[11]

Note: The data presented is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available.

Key Insights from the Data:
  • Substitution Matters: The data clearly demonstrates that substitutions on the imidazo[1,2-a]pyridine core can have a profound impact on metabolic stability. For instance, the introduction of a 2-pyridyl substituent in one analog resulted in a significant increase in stability in human liver microsomes. [10]* Blocking Sites of Metabolism: A common strategy to enhance metabolic stability is to block known sites of metabolism. For example, in the pyrrole series, the introduction of a methyl group at a metabolically liable benzylic position led to a dramatic increase in half-life. [11]This principle can be applied to the imidazo[1,2-a]pyridine scaffold by modifying positions prone to hydroxylation.

  • Comparison with Alternative Scaffolds: When compared to other common heterocyclic scaffolds, the metabolic stability of imidazo[1,2-a]pyridines can be competitive. However, as with any scaffold, optimization is often necessary. The oxadiazole and pyrrole examples illustrate the range of stabilities that can be observed with different heterocyclic cores. [6][11]* Species Differences: It is important to note that metabolic stability can vary significantly between species. A compound that is stable in human liver microsomes may be rapidly metabolized in mouse or rat liver microsomes, and vice versa. Therefore, it is advisable to assess metabolic stability in microsomes from multiple species, including the one intended for in vivo efficacy studies.

Strategies for Enhancing Metabolic Stability

For drug discovery programs facing challenges with the metabolic instability of their imidazo[1,2-a]pyridine-2-carboxamide series, several rational design strategies can be employed:

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYP450 enzymes.

  • Steric Hindrance: Introducing bulky substituents near a metabolically labile position can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically vulnerable positions can strengthen the C-H bond, leading to a kinetic isotope effect that can significantly reduce the rate of metabolism. [12]* Scaffold Hopping: In cases where the imidazo[1,2-a]pyridine core itself is the primary source of instability, exploring alternative heterocyclic scaffolds with similar pharmacophoric features but improved metabolic properties may be a viable strategy.

Conclusion

The imidazo[1,2-a]pyridine-2-carboxamide scaffold offers a versatile platform for the design of novel therapeutic agents. However, a thorough understanding and early assessment of its metabolic stability are crucial for the successful progression of drug candidates. By employing a robust in vitro experimental protocol, carefully analyzing the structure-stability relationships, and implementing rational design strategies, researchers can effectively navigate the challenges of metabolic clearance and optimize their compounds for improved pharmacokinetic profiles. This data-driven approach will ultimately increase the likelihood of developing safe and effective medicines based on this privileged heterocyclic core.

References

  • Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). PMC. Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. Available at: [Link]

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists (SCRAs). (2021). Discovery Research Portal - University of Dundee. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. (2016). PMC. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Available at: [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2025). Pharmaceutical Research. Available at: [Link]

  • Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. (2023). ResearchGate. Available at: [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). Molecules. Available at: [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2025). ResearchGate. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Available at: [Link]

  • In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. (2024). Evotec. Available at: [Link]

  • Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. (2018). Molecules. Available at: [Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). PLOS ONE. Available at: [Link]

  • Phase I metabolic stability in liver microsomes t1/2 (min). (n.d.). ResearchGate. Available at: [Link]

  • Literature review for imidazo[1,2‐a]pyridine derivatives, similarities drawn in red ink. (n.d.). ResearchGate. Available at: [Link]

  • Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. (2020). Drug Metabolism and Disposition. Available at: [Link]

Sources

A Researcher's Guide to the Selectivity of 6-Aminoimidazo[1,2-a]pyridine Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for new anti-tubercular agents, with several derivatives demonstrating potent activity against Mycobacterium tuberculosis (M. tb).[2][3][4][5] However, potent inhibition of the pathogen is only one side of the coin; a successful drug candidate must also exhibit minimal toxicity to the host. This guide provides a comparative analysis of the selectivity index (SI) of various 6-aminoimidazo[1,2-a]pyridine derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The selectivity of a compound is a critical parameter in drug discovery, quantifying the window between its desired therapeutic effect and its toxic side effects. It is typically expressed as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the target pathogen. A higher SI value is indicative of a more promising therapeutic candidate, suggesting that the compound can be administered at concentrations effective against M. tb with a lower risk of harming the patient.

Comparative Analysis of Selectivity Indices

The imidazo[1,2-a]pyridine class of compounds has been the subject of extensive research, leading to the identification of derivatives with impressive anti-tubercular potency.[1][6] A key target for many of these compounds is the QcrB subunit of the ubiquinol cytochrome c reductase, a crucial component of the electron transport chain in M. tb.[3][5][6][7] This specific targeting contributes to their potent activity. The following table summarizes the in vitro activity and selectivity of selected 6-aminoimidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives.

Compound/Derivative ClassMIC against M. tb H37Rv (µM)Cytotoxicity (CC50 or IC50) (µM)Cell LineSelectivity Index (SI = CC50/MIC)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides0.4 - 1.9>128VERO>67 - >320[3][5]
Amine-substituted 3-arylimidazo[1,2-a]pyridine (Compound 24)6.08216.72CHO-K1~35.6[3][5]
Imidazo[1,2-a]pyridine amides (cyclic aliphatic ring)Not specified individuallyNon-cytotoxicVERO≥1024[5][8]
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18)<0.006Not specifiedNot specifiedNot specified[1][6]
Imidazo[1,2-a]pyridine amides (IPA-6)0.05 µg/mL>500 µg/mLHEK-293>10000[9]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1)0.4 µg/mL>500 µg/mLHEK-293>1250[9]

Note: Direct comparison of SI values should be made with caution due to variations in experimental conditions, including the specific mammalian cell line used and the assay methodology (e.g., MIC80 vs. MIC90).

Structure-Activity Relationship (SAR) Insights

The development of imidazo[1,2-a]pyridine derivatives has been guided by structure-activity relationship (SAR) studies, which have revealed key structural features influencing both potency and selectivity. For instance, the introduction of bulky and more lipophilic biaryl ethers has been shown to result in nanomolar potency against M. tb.[1][5] Furthermore, modifications at the amide end of imidazo[1,2-a]pyridine-3-carboxamides, such as the inclusion of cyclic aliphatic rings with a three-carbon spacer, have led to compounds with high potency and excellent selectivity indices (SI ≥ 1024).[5][8] Conversely, some modifications that enhance anti-mycobacterial activity can also lead to increased cytotoxicity, highlighting the delicate balance required in drug design.[3][5]

Experimental Protocols

Accurate and reproducible determination of the MIC and CC50 values is fundamental to calculating a reliable selectivity index. The following sections detail standardized protocols for these assays.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and cost-effective method for determining the MIC of compounds against M. tb.[10][11]

Workflow for MIC Determination using MABA

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout prep_culture 1. Culture M. tb H37Rv in 7H9 broth to mid-log phase adjust_inoculum 2. Adjust turbidity to 0.5 McFarland standard prep_culture->adjust_inoculum final_inoculum 3. Dilute 1:20 to get final inoculum (~5 x 10^5 CFU/mL) adjust_inoculum->final_inoculum serial_dilution 4. Perform 2-fold serial dilutions of test compound in a 96-well plate final_inoculum->serial_dilution add_inoculum 5. Add M. tb inoculum to all wells (except sterility control) incubate_plate 6. Seal and incubate plate at 37°C add_alamar 7. Add Alamar Blue reagent after sufficient growth is observed incubate_plate->add_alamar re_incubate 8. Re-incubate for 12-24 hours read_mic 9. Determine MIC: Lowest concentration with no color change (blue) CC50_Workflow cluster_prep Cell Seeding cluster_treatment Compound Treatment cluster_readout Readout prep_cells 1. Culture mammalian cells (e.g., Vero, HepG2) seed_plate 2. Seed cells into a 96-well plate and incubate for 24h prep_cells->seed_plate serial_dilution 3. Prepare serial dilutions of the test compound seed_plate->serial_dilution treat_cells 4. Add compound dilutions to the cells serial_dilution->treat_cells incubate_cells 5. Incubate for 48-72 hours at 37°C, 5% CO2 treat_cells->incubate_cells add_mtt 6. Add MTT reagent to each well and incubate incubate_cells->add_mtt solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan add_mtt->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance calculate_cc50 9. Calculate CC50 from dose-response curve read_absorbance->calculate_cc50

Caption: Workflow for CC50 determination using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero, HepG2, HEK-293) in the appropriate medium. [12][13] * Harvest the cells and adjust the concentration to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment. [12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • After 24 hours, remove the medium from the wells and add the compound dilutions. [12] * Include cell control (untreated) and blank control (medium only) wells. [12] * Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. [12]

  • MTT Assay and CC50 Determination:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 2-4 hours. [12] * Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [12] * Measure the absorbance of each well at 570 nm using a microplate reader. [12] * Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis. [12]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of new anti-tubercular drugs. The impressive potency of some derivatives, coupled with high selectivity indices, underscores their potential for further preclinical and clinical development. A thorough understanding and application of standardized in vitro assays to determine both efficacy and toxicity are paramount in identifying lead candidates with the highest probability of success in the fight against tuberculosis. Continued exploration of the structure-activity and structure-toxicity relationships within this chemical class will be crucial for optimizing the therapeutic window and delivering safer, more effective treatments for this devastating disease.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Publications. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium. PMC. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Springer. [Link]

  • Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard. EPrints@NIRT. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Europe PMC. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates. Diva-Portal.org. [Link]

  • HepG2 Cytotoxicity, 72 hour. reframeDB. [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

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Comparative SAR study of C-2 vs C-3 substituted imidazo[1,2-a]pyridines

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (GABA-A agonist) and emerging kinase inhibitors (c-Met, p38, PI3K).[1]

For a medicinal chemist, the decision to functionalize at the C-2 or C-3 position is not merely synthetic—it is the primary determinant of the molecule's electronic character, metabolic fate, and binding trajectory.

  • C-3 (The Nucleophilic Hotspot): Electron-rich and synthetically accessible via multicomponent reactions (MCRs).[1] It is critical for "out-of-plane" vector exploration but serves as a primary site for metabolic attrition (CYP-mediated oxidation).[1]

  • C-2 (The Structural Anchor): Electronically neutral and planar.[1] It is often established during ring construction.[1] It provides a stable platform for hinge-binding motifs in kinase inhibitors but lacks the rapid library generation potential of C-3.[1]

This guide objectively compares these two vectors to assist in rational library design.

Part 1: Synthetic Accessibility & Vector Analysis

The primary differentiator between C-2 and C-3 is the method of introduction.[1] C-3 allows for late-stage diversification, while C-2 usually requires commitment at the scaffold formation stage.[1]

Synthetic Pathways Diagram

GStart2-AminopyridineCondensationCondensation(w/ alpha-haloketone)Start->Condensation RefluxGBBGroebke-Blackburn-Bienaymé(Aldehyde + Isonitrile)Start->GBB Catalyst(Sc(OTf)3 / HCl)C2_ProductC-2 Substituted(Planar Anchor)Condensation->C2_ProductEASElectrophilic Subst.(Halogenation/Formylation)C2_Product->EAS Post-SynthFunct.C3_ProductC-3 Substituted(Nucleophilic/Twisted)GBB->C3_ProductEAS->C3_Product

Figure 1: Divergent synthetic workflows. C-3 offers multicomponent access (GBB), while C-2 relies on condensation or cross-coupling.[1]

Comparison of Methodologies
FeatureC-2 Functionalization C-3 Functionalization
Primary Reaction Condensation (Hantzsch-type)Groebke-Blackburn-Bienaymé (GBB)
Reagents

-haloketones (Lachrymators, unstable)
Aldehydes + Isonitriles (Commercial diversity)
Library Speed Low (Requires individual ketone synthesis)High (One-pot, 3-component)
Nucleophilicity Low (Requires Pd-catalysis for arylation)High (Susceptible to EAS, Mannich)
Regioselectivity Controlled by ketone precursorExclusive to C-3 (most electron-rich)

Part 2: Physicochemical & Metabolic Profiling[1]

The biological performance of the scaffold is dictated by the electronic difference between the two positions.

Electronic & Steric Character
  • C-3 (The "Soft" Center): The nitrogen bridgehead pushes electron density to C-3.[1]

    • Consequence: Substituents at C-3 often twist out of plane due to peri-interaction with the H-5 proton of the pyridine ring.[1] This creates a dihedral angle >30° , useful for filling globular hydrophobic pockets (e.g., GABA-A).[1]

  • C-2 (The "Hard" Anchor):

    • Consequence: Aryl substituents at C-2 tend to remain coplanar with the bicyclic core, maximizing

      
       stacking interactions.[1] This is ideal for kinase hinge regions (e.g., c-Met, PI3K).
      
Metabolic Liability (The CYP Trap)

The electron-rich nature of C-3 makes it a magnet for Cytochrome P450 enzymes (particularly CYP3A4).[1]

  • Observation: Alkyl groups at C-3 (e.g., the methyl group in Zolpidem) are rapidly oxidized to carboxylic acids.[1]

  • Mitigation: If C-3 is the pharmacophore, it often requires blocking with electron-withdrawing groups (F, Cl, CN) or steric bulk to improve half-life (

    
    ).[1]
    
Comparative Data Summary
ParameterC-2 Analogs C-3 Analogs
Electronic State Electron-Neutral / DeficientElectron-Rich (Nucleophilic)
Geometry Planar (0-15° torsion)Twisted (>30° torsion vs core)
Metabolic Stability High (Stable to oxidation)Low (Prone to CYP oxidation)
Solubility Moderate (Stacking limits solubility)Improved (Twist disrupts stacking)
Key Interaction

Stacking / Hinge H-bond
Hydrophobic fill / Dipole interaction

Part 3: Pharmacological Case Studies

Case Study A: GABA-A Agonism (The Zolpidem Paradigm)

Target: GABA-A Receptor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

12
  • The Winner: C-3 Substitution.

  • Mechanism: Zolpidem utilizes an acetamide moiety at C-3.[1][3] The specific geometry forced by the C-3/H-5 peri-interaction directs the substituent into a specific hydrophobic pocket at the

    
     interface.[1]
    
  • C-2 Role: The C-2 p-tolyl group acts purely as a lipophilic anchor but does not drive the specific agonism switch as effectively as the C-3 vector.[1]

Case Study B: Kinase Inhibition (c-Met / p38 / PI3K)

Target: ATP Binding Pocket (Hinge Region).[1]

  • The Winner: C-2 Substitution.

  • Mechanism: In c-Met inhibitors, the imidazo[1,2-a]pyridine core often serves as the hinge binder.[1] The N-1 nitrogen accepts a hydrogen bond from the backbone (e.g., Asp-1222).[1][4]

  • Why C-2? A C-2 aryl group extends along the hinge, maintaining planarity to stack with the gatekeeper residues.[1] A C-3 substituent would twist the molecule, potentially breaking the critical H-bond alignment required for Type I kinase inhibition.[1]

SAR Decision Logic

SAR_LogicStartTarget IdentificationQ1Is the binding pocketflat/narrow (e.g., Hinge)?Start->Q1Path_C2Prioritize C-2 Arylation(Planar Stacking)Q1->Path_C2 YesPath_C3Prioritize C-3 Funct.(Globular/Twisted)Q1->Path_C3 No (GPCR/Ion Channel)Q2Is Metabolic Stabilitya primary issue?Path_C3->Q2Sol_C3Block C-3 (F, Cl, CN)or CyclizeQ2->Sol_C3 Yes (High Clearance)

Figure 2: SAR Decision Tree for vector selection based on target topology and liability.[1]

Part 4: Experimental Protocols

Protocol A: C-3 Functionalization via GBB Reaction

Use this for rapid library generation of C-3 amino-alkyl derivatives.[1]

  • Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.0 equiv).[1]

  • Catalyst: Scandium triflate [Sc(OTf)

    
    ] (5 mol%) or Montmorillonite K-10.[1]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 2-aminopyridine and aldehyde in MeOH (0.5 M). Stir for 30 min at RT (imine formation).

    • Add isocyanide and catalyst.[1]

    • Stir at RT for 12–24 h (monitor by TLC/LCMS).[1]

    • Workup: Remove solvent in vacuo.[1] Redissolve in EtOAc, wash with NaHCO

      
      . Purify via flash chromatography.
      
  • Validation: Appearance of characteristic C-3 amino-methine proton in

    
    H NMR (
    
    
    5.5–6.5 ppm).
Protocol B: C-2 Functionalization via Suzuki-Miyaura

Use this for installing aryl groups at C-2 on a pre-formed ring.[1]

  • Precursor: 2-Halo-imidazo[1,2-a]pyridine (Commercially available or synthesized via condensation with 1,1-dibromo-ketones).[1]

  • Reagents: Aryl Boronic Acid (1.2 equiv), K

    
    CO
    
    
    (2.0 equiv).[1]
  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N

      
       for 15 min.[1]
      
    • Add halide, boronic acid, base, and catalyst.

    • Heat to 90°C for 4–12 h under inert atmosphere.

    • Workup: Filter through Celite. Extract with DCM.[1]

  • Validation: Disappearance of the Halide isotope pattern in MS; appearance of biaryl protons.[1]

References

  • Bagdi, A. K., et al. (2020). "Groebke-Blackburn-Bienaymé reaction: A review of recent advances." Molecular Diversity. Link[1]

  • Cui, M., et al. (2016). "Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors."[1][4][5] Acta Pharmacologica Sinica. Link[1]

  • Liao, Y., et al. (2020).[2] "The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors."[6] Frontiers in Neuroscience. Link

  • Goel, R., et al. (2022). "C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance." Synthetic Communications. Link[1]

  • Gunaganti, N., et al. (2018).[7] "Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts." Chemical Communications.[1] Link

Bioavailability Assessment of Imidazo[1,2-a]pyridine-2-carboxamide Analogs in Mice

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the bioavailability assessment of imidazo[1,2-a]pyridine-2-carboxamide analogs, a structural subclass distinct from the more clinically advanced 3-carboxamide derivatives (e.g., Telacebec/Q203).[1]

While the 3-carboxamide position is the established "gold standard" for anti-tubercular efficacy, the 2-carboxamide vector is an emerging scaffold for kinase inhibition (e.g., SIK1) and exploring novel IP space to bypass resistance or patent walls.[1] This guide compares the assessment of these 2-substituted analogs against the established 3-substituted benchmarks.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, famously utilized in drugs like Zolpidem (CNS) and the clinical candidate Q203 (Anti-TB).[1] However, the specific regioisomerism—2-carboxamide vs. 3-carboxamide —drastically alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape.[1]

While 3-carboxamides (like Q203) exhibit nanomolar potency and exceptional bioavailability (


), 2-carboxamide analogs  often face challenges regarding lower intrinsic potency and altered metabolic soft spots.[1] This guide provides a rigorous workflow to assess the bioavailability of 2-carboxamide analogs, using Q203 as the comparative benchmark to validate optimization efforts.

Comparative Analysis: The Candidate vs. The Benchmark

The following table contrasts the typical profile of a developing 2-carboxamide analog against the established 3-carboxamide benchmark (Q203/Telacebec) . Use this to set pass/fail criteria for your lead optimization.

FeatureCandidate Class: 2-Carboxamide Analogs Benchmark: 3-Carboxamide (Q203) Implication for Development
Primary Indication Kinase Inhibition (SIK1), Anti-infective (Exploratory)Anti-Tuberculosis (MDR/XDR)2-position vectors often target different binding pockets than 3-position.
Bioavailability (

)
Variable (30–60%) High (>90%) 2-carboxamides often require formulation optimization (e.g., amorphous solid dispersions) to match the 3-isomer's absorption.[1]
Solubility Low (Class II/IV)Low (Class II)Both scaffolds suffer from "brick dust" properties; the 2-amide substituent is critical for disrupting crystal packing.[1]
Metabolic Stability Moderate (

h)
High (

h)
The 3-position is electronically rich; blocking it (as in Q203) prevents oxidation. 2-carboxamides leave the 3-position open to CYP-mediated oxidation.[1]
Potency (MIC/IC50) Micromolar (

)
Nanomolar (

)
2-carboxamides generally show weaker anti-TB activity but may possess superior selectivity for human kinases.[1]

Mechanistic Insight: The Regioisomer Effect[1]

Understanding why the 2-carboxamide behaves differently is vital for interpreting your PK data.

  • Metabolic Soft Spot: In the imidazo[1,2-a]pyridine ring, the C3 position is the most nucleophilic and prone to electrophilic attack and CYP450 oxidation.[1]

    • 3-Carboxamides:[2][3][4][5][6][7][8][9] The amide group at C3 sterically and electronically protects this vulnerable site.

    • 2-Carboxamides:[3][5][10] The C3 position remains unsubstituted (or requires a blocking group like Chlorine), making the scaffold more susceptible to rapid clearance unless specifically substituted.[1]

  • Solubility-Permeability Trade-off: The planar nature of the scaffold leads to high lattice energy (poor solubility). The carboxamide side chain must introduce sufficient

    
     character or polarity (LogP 3–4) to enable dissolution without sacrificing membrane permeability.[1]
    
Diagram: Structure-Property Relationship (SPR) Logic

SPR_Logic Scaffold Imidazo[1,2-a]pyridine Core Isomer2 2-Carboxamide Vector Scaffold->Isomer2 Isomer3 3-Carboxamide Vector (Benchmark: Q203) Scaffold->Isomer3 Metabolism Metabolic Stability (CYP Oxidation) Isomer2->Metabolism C3 Open to Attack Potency Target Binding (MIC / IC50) Isomer2->Potency Kinase/New IP Space Isomer3->Metabolism C3 Blocked Isomer3->Potency Cytochrome bc1 (TB) Outcome2 Mod. Stability / Altered Selectivity (Requires C3 Blocking) Metabolism->Outcome2 Outcome3 High Stability / High Potency (C3 Protected) Metabolism->Outcome3

Caption: Impact of carboxamide regioisomerism on metabolic stability and target potency.

Experimental Protocols

To objectively assess the bioavailability of your 2-carboxamide analogs, follow this self-validating protocol. This workflow minimizes animal usage (3Rs) while maximizing data integrity.

A. Formulation Strategy

Due to the lipophilic nature of this scaffold (LogP > 3), standard saline formulations will fail.[1]

  • IV Formulation: 5% DMSO + 5% Solutol HS-15 + 90% Saline. (Target conc: 0.5 mg/mL).[1]

  • PO Formulation: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1] (Target conc: 1–5 mg/mL).[1] Suspension is acceptable if particle size is controlled.

B. In Vivo Pharmacokinetic Study (Mouse)
  • Species: Male CD-1 or BALB/c mice (20–25g).

  • Groups:

    • Group 1 (IV): 2 mg/kg (

      
      ).[1]
      
    • Group 2 (PO): 10 mg/kg (

      
      ).[1] Note: Higher dose for PO ensures detection if F is low.[1]
      
  • Sampling: Serial microsampling (tail vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Bioanalysis: LC-MS/MS (ESI+) using MRM mode.[1] Use an internal standard (e.g., Verapamil or a deuterated analog).[1]

C. Data Calculation

Calculate Absolute Bioavailability (


) using the dose-normalized AUC:


[1]
Diagram: PK Assessment Workflow

PK_Workflow Synthesis Synthesis of 2-Carboxamide Analog QC Purity Check (>95% HPLC) Synthesis->QC Formulation Formulation IV: DMSO/Solutol PO: MC/Tween QC->Formulation Dosing In Vivo Dosing (Mice, n=3/group) Formulation->Dosing Sampling Serial Microsampling (0-24h) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calc: F%, T1/2, Cl Analysis->Calculation

Caption: Step-by-step workflow for assessing bioavailability of imidazopyridine analogs.

Troubleshooting Low Bioavailability

If your 2-carboxamide analog shows


, investigate the following causes using the comparison guide:
  • High Clearance (Metabolic Instability):

    • Check: Is

      
       approaching hepatic blood flow (90 mL/min/kg in mice)?
      
    • Solution: Block the C3 position with a Halogen (Cl/F) or small alkyl group to mimic the steric protection of the 3-carboxamide.[1]

  • Poor Absorption (Solubility Limited):

    • Check: Is

      
       delayed or non-linear with dose?
      
    • Solution: Introduce polar heterocycles (piperazine/morpholine) into the amide side chain to reduce LogP below 3.5.[1]

References

  • Kang, S., et al. (2014).[1] "Discovery of Telacebec (Q203), a Potent Clinical Candidate for Mycobacterium tuberculosis."[1][5] Nature Medicine.

  • Jose, J., et al. (2017).[1] "Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents." European Journal of Medicinal Chemistry.

  • Samanta, S., et al. (2023).[1][5] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.

  • Moraski, G. C., et al. (2011).[1] "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[3][4][5][9] ACS Medicinal Chemistry Letters.

  • Pethe, K., et al. (2013).[1] "Discovery of Q203, a potent clinical candidate for Mycobacterium tuberculosis."[1][5] Nature Medicine. (Validation of PK protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Aminoimidazo[1,2-a]pyridine-2-carboxamide

[1]

Executive Summary & Hazard Extrapolation

Status: High Potency Candidate / Irritant Principle: The Precautionary Principle (Treat as OEB 3 until characterized).

6-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a functionalized heterocyclic building block often employed in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1] Unlike common solvents, specific toxicological data (LD50, OEL) for this exact structure is often proprietary or sparse in public registries.

Therefore, safety protocols must be extrapolated from its structural moieties:

  • Imidazo[1,2-a]pyridine Core: Known to cause skin, eye, and respiratory irritation (H315, H319, H335) [1].[2][3][4][5]

  • Primary Amine (C6-position): Increases the risk of dermal absorption and potential hematological toxicity (methemoglobinemia) typical of aminopyridines [2].

  • Carboxamide: Generally stable but contributes to the compound's potential as a sensitizer.

Operational Directive: Handle this substance as a suspected sensitizer and potent bioactive agent . All manipulation must occur within a containment device.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Do not deviate without a written risk assessment signed by your EHS officer.

Protection ZoneEquipment SpecificationOperational Logic
Respiratory Primary: Fume Hood (Face velocity 100 fpm).Secondary: N95 or P100 Respirator.[1]Dust Hazard: The solid form is likely a fine powder prone to electrostatic dispersion. Inhalation is the fastest route to systemic toxicity.
Dermal (Hands) Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation: Aminopyridines can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Irritant: Safety glasses are insufficient for powders. Goggles seal the eyes from airborne particulates.
Body Lab Coat (Tyvek/Polypropylene) + Closed-toe shoes.[1]Contamination: Cotton coats absorb chemicals. Tyvek repels particulates and prevents migration to street clothes.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The critical moment for exposure is transferring the dry solid.[1]

  • Static Control: Place an ionizing fan or antistatic gun inside the balance enclosure. Heterocyclic amides are often electrostatic; they will "jump" from the spatula.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station . Never weigh on an open bench.

  • Technique:

    • Tare the receiving vial before opening the source container.

    • Use a disposable antistatic weigh boat.

    • Do not return excess material to the stock bottle to prevent cross-contamination.

Phase B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to splash/absorption.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the API (Active Pharmaceutical Ingredient) through the skin barrier rapidly.

  • Vessel Management:

    • Use septum-capped vials for all transfers.

    • Vent reactive vessels (e.g., during acid chloride coupling) through an inert gas line (Nitrogen/Argon) leading to a scrubber or hood exhaust.

Phase C: Spill Response (Dry vs. Wet)
ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill STOP. Do not create dust. Evacuate hood area for 2 mins.1. Cover with wet paper towels (dampened with water) to suppress dust.2. Wipe inward from the perimeter.3. Place all wipes in a sealed hazardous waste bag.
Solution Spill Alert nearby personnel.1. Absorb with vermiculite or chem-pads.2. Clean surface with 10% bleach followed by ethanol to degrade organic residues.

Waste Disposal & Deactivation[1]

Do not pour down the drain. This compound is a suspected marine pollutant and bioactive agent.

  • Solid Waste:

    • All contaminated gloves, weigh boats, and paper towels must go into Solid Hazardous Waste (Incineration) . Label as "Toxic Organic Solid."

  • Liquid Waste:

    • Segregate into Halogenated or Non-Halogenated waste streams depending on the solvent used (e.g., DCM vs. Methanol).

    • Labeling: Explicitly list "this compound" on the tag.[1] Do not use generic "Organic Waste" labels for potent intermediates.

  • Empty Containers:

    • Triple rinse with Acetone or Methanol.

    • Deface the label.

    • Discard as glass waste only after rinsing.

Decision Logic: Exposure Control Hierarchy

The following diagram illustrates the decision-making process for selecting containment based on the physical state and quantity of the material.

PPE_Decision_TreeStartStart: Handling this compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidQty_SolidQuantity?Solid->Qty_SolidAction_LiqFume HoodDouble Nitrile GlovesSplash GogglesLiquid->Action_LiqSplash RiskSmall_Scale< 100 mgQty_Solid->Small_ScaleLarge_Scale> 100 mgQty_Solid->Large_ScaleAction_HoodStandard Fume Hood(N95 Optional)Small_Scale->Action_HoodLow Dust RiskAction_IsoPowder Containment HoodOR P100 Respirator Req.Large_Scale->Action_IsoHigh Dust Risk

Figure 1: Decision logic for containment and PPE selection based on physical state and quantity handled.[1]

References

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-6-carboxylic acid Safety Data. National Library of Medicine. Retrieved February 22, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 22, 2026, from [Link][1]

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